molecular formula C13H14N2O B1381397 (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol CAS No. 1803581-37-4

(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

Cat. No.: B1381397
CAS No.: 1803581-37-4
M. Wt: 214.26 g/mol
InChI Key: JGMVHZLFGANPDV-UHFFFAOYSA-N
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Description

(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . Its structure features both a pyridine ring and a substituted benzene ring with an amino group, connected by a methanol bridge. This structure suggests potential as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. While specific biological data or established applications for this exact compound are not available in the public literature, its molecular framework is similar to other (pyridin-2-yl)methanol derivatives that have been investigated as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for pain and inflammation research . Researchers might explore its utility as a novel synthetic intermediate or probe its potential activity in relevant biological assays. This product is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(3-amino-4-methylphenyl)-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-5-6-10(8-11(9)14)13(16)12-4-2-3-7-15-12/h2-8,13,16H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMVHZLFGANPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability Profile: (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for evaluating and optimizing the thermodynamic stability of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol (CAS 1803581-37-4).

As a specific pharmaceutical intermediate—likely utilized in the synthesis of tyrosine kinase inhibitors or similar heterocyclic APIs—its stability profile is governed by the interplay between the electron-rich aniline moiety, the electron-deficient pyridine ring, and the labile benzylic alcohol linker.

Executive Summary

Compound Architecture: A diarylmethanol scaffold featuring a basic pyridine ring and an electron-donating aminotoluene group. Critical Stability Risk: The central hydroxymethyl carbon is chemically activated. The compound exhibits high susceptibility to acid-catalyzed dehydration (forming stilbene-like conjugated systems) and oxidative dehydrogenation (forming the corresponding diaryl ketone). Thermodynamic Status: Likely exists as a crystalline solid with high lattice energy due to intermolecular Hydrogen bonding (O-H···N and N-H···O). Polymorphism is a high-probability risk that must be screened early.

Molecular Architecture & Reactivity Analysis

To understand the thermodynamic stability, we must analyze the electronic push-pull effects across the molecule.

Electronic Effects & Bond Dissociation

The molecule features a "Push-Pull" system centered on the benzylic carbon:

  • The "Push": The 3-amino-4-methylphenyl ring is electron-rich. The amino group (–NH₂) is a strong resonance donor (

    
     effect), stabilizing any carbocation that forms at the benzylic position.
    
  • The "Pull": The pyridin-2-yl ring is electron-withdrawing (

    
    , 
    
    
    
    effects), which increases the acidity of the benzylic proton, making the alcohol prone to oxidation.
Predicted Degradation Pathways

Thermodynamic instability manifests primarily through two pathways where the product has lower Gibbs Free Energy (


) than the reactant under stress.
  • Oxidative Dehydrogenation (primary risk):

    • Mechanism:[1][2] Loss of two hydrogen atoms to form (3-amino-4-methylphenyl)(pyridin-2-yl)methanone .

    • Driving Force: Formation of the thermodynamically stable carbonyl

      
      -bond conjugated with both aromatic rings.
      
    • Trigger: Presence of metal ions (Fe, Cu), peroxides, or UV light.

  • Acid-Catalyzed Dehydration:

    • Mechanism:[1][2] Protonation of the hydroxyl group

      
       loss of water 
      
      
      
      formation of a resonance-stabilized carbocation
      
      
      elimination to form an alkene (if a neighboring proton exists) or ether formation (dimerization).
    • Note: Since there are no

      
      -hydrogens on the rings, simple elimination to an alkene is impossible unless it involves the methyl group (forming a quinone methide-like intermediate) or intermolecular condensation (ether formation).
      

Visualization: Degradation Pathways

The following diagram illustrates the mechanistic pathways leading to thermodynamic instability.

DegradationPathways cluster_legend Thermodynamic Flow API (3-Amino-4-methylphenyl) (pyridin-2-yl)methanol Ketone Oxidation Product: Diaryl Ketone API->Ketone Oxidation (Light/Peroxides) Carbocation Intermediate: Benzylic Carbocation API->Carbocation Acid (H+) Protonation - H2O NOxide N-Oxide Impurity API->NOxide Peroxides (Pyridine N-oxidation) Ether Condensation Product: Bis-ether Dimer Carbocation->Ether + API molecule (Dimerization) Stable Stable Metastable Metastable Stable->Metastable Degradant Degradant Metastable->Degradant

Caption: Mechanistic degradation pathways illustrating the transition from the active alcohol to thermodynamically stable ketone and ether byproducts.

Solid-State Thermodynamic Characterization

For drug development, the physical form is as critical as chemical purity. This compound is capable of Enantiotropic Polymorphism .

Lattice Energy & Polymorphism

The presence of both Hydrogen bond donors (–OH, –NH₂) and acceptors (Pyridine N, –OH) creates a complex energy landscape.

  • Thermodynamic Form (Form I): Likely the highest density packing with maximized H-bond networks.

  • Kinetic Form (Form II): Often obtained from rapid precipitation. Metastable.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the melting point (


) and heat of fusion (

) to assess purity and polymorphic stability.
ParameterSettingRationale
Pan Type Tzero Aluminum (Hermetic)Prevents sublimation or solvent evaporation interference.
Purge Gas Nitrogen (50 mL/min)Inert atmosphere to prevent oxidative degradation during heating.
Ramp Rate 10°C/minStandard rate to balance resolution and sensitivity.
Cycle Heat-Cool-Heat1st Heat: Erase thermal history. Cool: Observe crystallization.[3][4][5] 2nd Heat: Measure intrinsic

.

Interpretation:

  • A single sharp endotherm indicates a pure crystalline phase.

  • A small exotherm before the melt indicates a polymorphic transition (Metastable

    
     Stable).
    
  • Acceptance Criteria:

    
     should be distinct (likely >120°C). Broadening implies impurities or amorphous content.
    

Experimental Protocol: Forced Degradation Study

To empirically validate the thermodynamic stability, perform stress testing as defined by ICH Q1A(R2) guidelines.

Stress Conditions Matrix
Stress TypeConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, 60°C24-48 hrs5-20%Benzylic-OH elimination; Ether formation.
Base Hydrolysis 0.1 N NaOH, 60°C24-48 hrs5-20%Pyridine ring integrity; Cannizzaro-type reactions.
Oxidation 3% H₂O₂, RT2-24 hrs5-20%Alcohol

Ketone; Pyridine N-oxidation; Amine oxidation.
Thermal 80°C (Solid State)7 days<5%Crystal lattice stability; Amorphous collapse.
Photolytic 1.2 million lux hrs~1 weekVariableRadical oxidation of benzylic position.
Analytical Method (HPLC-UV)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers amine/pyridine).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Aromatic) and 280 nm (Pyridine/Aniline specific).

Visualization: Stability Testing Workflow

This workflow ensures a self-validating loop where experimental data refines storage conditions.

StabilityWorkflow Start Synthesis of This compound Screen Polymorph Screening (XRPD / DSC) Start->Screen Stress Forced Degradation (Acid/Base/Ox/Photo) Screen->Stress Analyze HPLC-MS Analysis Identify Impurities Stress->Analyze Decision Is Degradation > 5%? Analyze->Decision Stable Define Storage: RT, Protect from Light Decision->Stable No Unstable Mitigation Strategy: Salt Formation / Antioxidants Decision->Unstable Yes Unstable->Start Re-engineer Form

Caption: Decision matrix for establishing the thermodynamic stability profile and storage requirements.

Recommendations for Stability Enhancement

If the thermodynamic stability is insufficient for the intended application (e.g., shelf-life < 2 years), implement the following:

  • Salt Formation: Convert the basic pyridine or aniline nitrogen into a salt (e.g., Hydrochloride or Mesylate). This locks the lattice, increases

    
    , and reduces the electron density available for oxidative attack.
    
  • Antioxidants: In solution or formulation, add sacrificial antioxidants like Sodium Metabisulfite or BHT to prevent the oxidation of the benzylic alcohol.

  • Desiccants: Given the potential for hygroscopicity (due to H-bonding capability), store with silica gel to prevent moisture-mediated hydrolysis or plasticization.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. Link

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates.[6][7] Thermochimica Acta. Link

Sources

Literature review on (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of This compound , a versatile bifunctional scaffold used in modern medicinal chemistry.[1][2] Structurally, this molecule combines a "privileged" aniline fragment—characteristic of type II kinase inhibitors like Imatinib—with a pyridine moiety via a hydroxymethyl linker.[1] This architecture serves as a critical intermediate for synthesizing BCR-ABL , ALK , and Raf kinase inhibitors, as well as novel GPCR modulators.[1][2]

This document details the synthesis protocols, structural properties, and strategic applications of this scaffold in Fragment-Based Drug Discovery (FBDD).[1][2]

Chemical Identity & Structural Analysis

The molecule consists of two pharmacophoric domains linked by a chiral carbinol bridge.[1][2] Its utility stems from the electronic contrast between the electron-rich aniline ring and the electron-deficient pyridine ring.[1][2]

Property Data
IUPAC Name This compound
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
Key Substructure A 3-Amino-4-methylphenyl : The "Imatinib tail" responsible for H-bonding in the ATP-binding pocket (Glu/Asp residues).[1][2][3]
Key Substructure B Pyridin-2-yl : Acts as a hydrogen bond acceptor or metal chelator; often replaces phenyl rings to improve solubility.[1][2]
Linker Secondary Alcohol (-CH(OH)-) : Provides a chiral center and a handle for oxidation, substitution, or rigidification.[1][2]
Pharmacophore Logic
  • The Aniline Domain: The 3-amino-4-methyl substitution pattern is highly conserved in kinase inhibitors (e.g., Imatinib, Nilotinib) because the methyl group sterically enforces a conformation that favors binding to the inactive (DFG-out) state of kinases.[1][2]

  • The Methanol Linker: Unlike a flexible methylene (-CH₂-) or rigid ketone (-C=O-), the methanol bridge allows for specific H-bond interactions within the solvent-exposed regions of the protein target.[1][2]

Synthetic Methodologies

High-purity synthesis of this intermediate requires controlling the regioselectivity during the coupling of the pyridine and phenyl rings.[1][2] Two primary routes are established: Organometallic Addition (Route A) and Selective Reduction (Route B).[1][2]

Route A: Grignard/Lithiation Addition (Direct C-C Bond Formation)

This is the preferred method for generating the racemic alcohol directly.[1][2]

  • Reagents: 2-Bromopyridine, n-Butyllithium (or Isopropylmagnesium chloride), 3-Amino-4-methylbenzaldehyde (protected).[1][2]

  • Mechanism: Halogen-metal exchange on the pyridine followed by nucleophilic attack on the benzaldehyde carbonyl.[1][2]

Protocol:

  • Protection: Protect the aniline amine of 3-amino-4-methylbenzaldehyde as a Boc-carbamate or bis-TMS derivative to prevent proton quenching.

  • Metalation: In a flame-dried flask under Argon, dissolve 2-bromopyridine (1.0 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise.[1][2] Stir for 30 min to generate 2-lithiopyridine.

  • Addition: Cannulate the protected aldehyde (0.9 eq) in THF into the lithiopyridine solution at -78°C.

  • Workup: Warm to 0°C, quench with sat. NH₄Cl.[1][4][5] Extract with EtOAc.[1][2][4]

  • Deprotection: Treat with TFA/DCM (if Boc-protected) to yield the free amine alcohol.[1][2]

Route B: Ketone Reduction (Stereoselective)

Used when a specific enantiomer (R or S) is required for chiral SAR studies.[1][2]

  • Precursor: (3-Amino-4-methylphenyl)(pyridin-2-yl)methanone.[1][2][6]

  • Reagents: NaBH₄ (racemic) or CBS-catalyst/Borane (chiral).[1][2]

Protocol (Enantioselective):

  • Dissolve the ketone precursor in anhydrous THF.

  • Add (R)- or (S)-Me-CBS-oxazaborolidine catalyst (0.1 eq).[1][2]

  • Slowly add BH₃[1]·THF complex at -20°C.

  • Validation: Enantiomeric excess (ee) is typically >90% determined by chiral HPLC (Chiralcel OD-H column).[1][2]

Strategic Applications in Drug Design

Kinase Inhibitor Development (BCR-ABL / ALK)

This scaffold is a bioisostere for the diaryl urea or diaryl amide cores found in approved drugs.[1][2]

  • Mechanism: The pyridine nitrogen can form a crucial water-mediated H-bond in the hinge region of the kinase, while the aniline amine is derivatized with a "head group" (e.g., pyrimidine, benzamide) to occupy the hydrophobic pocket.[1][2]

  • Example: Derivatization of the aniline nitrogen with 3-(trifluoromethyl)benzoyl chloride yields analogs of Nilotinib with modified solubility profiles.[1][2]

Histamine and GPCR Modulators

Diaryl methanols are classic pharmacophores for Histamine H1 antagonists (e.g., Carbinoxamine).[1][2]

  • Modification: Etherification of the alcohol with a dimethylaminoethyl chain converts this scaffold into a potent H1 antihistamine candidate, leveraging the 4-methyl group to improve selectivity over muscarinic receptors.[1][2]

Visualization: Synthesis & SAR Workflow

The following diagram illustrates the logical flow from raw materials to high-value drug candidates using this scaffold.

G cluster_0 Critical Intermediate Raw1 2-Bromopyridine Inter1 Lithiated Pyridine (Intermediate) Raw1->Inter1 n-BuLi, -78°C Raw2 3-Amino-4-methyl benzaldehyde Core (3-Amino-4-methylphenyl) (pyridin-2-yl)methanol (THE SCAFFOLD) Raw2->Core Direct Coupling Inter1->Core + Raw2 Path1 Oxidation to Ketone Core->Path1 MnO2 / Dess-Martin Path2 N-Acylation (Kinase Lib) Core->Path2 R-COCl / Ar-NCO Path3 O-Alkylation (GPCR Lib) Core->Path3 Cl-CH2-CH2-NMe2 Drug1 Imatinib/Nilotinib Analogs Path2->Drug1 Drug2 H1 Antagonist Candidates Path3->Drug2

Figure 1: Synthetic workflow transforming raw materials into the core scaffold and subsequent divergence into Kinase and GPCR inhibitor libraries.[1]

Experimental Protocols (Self-Validating)

Protocol 1: Oxidation to (3-Amino-4-methylphenyl)(pyridin-2-yl)methanone

Why: The ketone is often more stable for storage and serves as a precursor for reductive amination.[1]

  • Setup: Dissolve 1.0 g of the methanol derivative in 20 mL dichloromethane (DCM).

  • Reaction: Add activated Manganese Dioxide (MnO₂, 10 eq). Stir at reflux for 4 hours.

    • Validation point: Monitor TLC (50% EtOAc/Hexane).[1][2] The alcohol spot (lower Rf) should disappear, replaced by a UV-active ketone spot (higher Rf).[1][2]

  • Workup: Filter through a Celite pad to remove MnO₂.[1] Concentrate filtrate.[1][2][4][5][7]

  • Yield: Expect >85% yield of a yellow solid.

Protocol 2: Chiral Resolution via Lipase

Why: To separate enantiomers without heavy metal catalysts.[1][2]

  • Setup: Suspend racemic alcohol in Vinyl Acetate (solvent & acyl donor).[1][2]

  • Catalyst: Add Candida antarctica Lipase B (CAL-B, immobilized).

  • Incubation: Shake at 37°C for 24-48 hours.

  • Result: The enzyme selectively acetylates the (R)-alcohol, leaving the (S)-alcohol unchanged (or vice versa, dependent on specific conditions).[1][2]

  • Separation: Separate the alcohol and acetate ester via silica gel chromatography.

References

  • PubChem. "this compound - Compound Summary."[1][2] National Library of Medicine. [Link][1][2]

  • Journal of Medicinal Chemistry. "Discovery of BCR-ABL/SRC/p38 Kinase Inhibitors." ACS Publications.[1][2] (Contextual reference for 3-amino-4-methylphenyl scaffold utility). [Link]

  • Google Patents. "Inhibitors of inducible form of 6-phosphofructose-2-kinase (WO2012149528A1)."[1][2][6] World Intellectual Property Organization. [1][2]

  • Molecules. "Recent Advances in the Synthesis of Pyridine-Based Drugs." MDPI. [Link][1][2]

Sources

Electronic Properties and Coordination Architectures of Pyridine-Methanol Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic and coordination properties of pyridine-methanol ligands, with a specific focus on their application in Single-Molecule Magnets (SMMs) and catalysis.

Executive Summary

Pyridine-methanol ligands, particularly 2-pyridinemethanol (hmpH) , represent a class of "privileged ligands" in coordination chemistry.[1][2] Their utility stems from a unique electronic duality: the pyridine nitrogen acts as a moderate


-donor and weak 

-acceptor, while the deprotonated alkoxide oxygen acts as a hard

-donor and strong

-donor.[1]

This guide analyzes how this electronic push-pull mechanism stabilizes high-spin ground states in polynuclear clusters (e.g., manganese SMMs) and modulates redox potentials in catalytic cycles.[1][2] We provide a validated protocol for synthesizing the benchmark [Mn4(hmp)6] SMM core, demonstrating the ligand's capacity to bridge mixed-valence metal centers.

Molecular Architecture & Electronic Fundamentals

The Chelate Effect and Deprotonation

The 2-pyridinemethanol ligand (hmpH) operates in two distinct electronic states based on the protonation of the hydroxyl group (


).
  • Neutral State (hmpH): Binds as a bidentate N,O-donor.[1][2] The neutral alcohol is a weak donor, often labile.

  • Anionic State (hmp⁻): Upon deprotonation (typically by

    
     or basic metal salts), the alkoxide becomes a potent bridging ligand.
    

Electronic Consequence: The formation of a 5-membered chelate ring upon coordination is thermodynamically favorable. However, the bridging capability of the alkoxide oxygen (


 or 

modes) is the critical feature for assembling polynuclear magnetic clusters.
Frontier Molecular Orbitals (FMO)

The reactivity of hmp-based complexes is governed by the interaction between the ligand's FMOs and the metal's d-orbitals.

Orbital ComponentCharacterElectronic RoleInteraction with Metal
Pyridine Nitrogen

Lone Pair

-Donor
Primary coordination bond.[1][2]
Pyridine Ring

Antibonding

-Acceptor
Stabilizes low oxidation states (back-bonding).[1][2]
Alkoxide Oxygen

Lone Pairs

-Donor
Destabilizes

orbitals; stabilizes high oxidation states (e.g., Mn(III), Fe(III)).

Key Insight: The alkoxide


-donation raises the energy of the metal 

orbitals, reducing the ligand field splitting energy (

). This often enforces a High-Spin (HS) configuration, which is essential for maximizing the total spin (

) in magnetic materials.

Case Study: Single-Molecule Magnets (SMMs)

The most authoritative application of hmp is in the synthesis of manganese clusters, specifically the "dicubane" [Mn4(hmp)6] family.

The [Mn4] Core Architecture

The complex 2 features a mixed-valence core containing two Mn(II) and two Mn(III) ions.[3][4][5]

  • Mn(III) Sites: Distorted octahedral geometry (Jahn-Teller elongated).[2] The hmp⁻ ligand stabilizes this oxidation state via alkoxide donation.

  • Mn(II) Sites: Seven-coordinate or distorted octahedral.[1][2]

  • Magnetic Ground State: The core exhibits ferromagnetic coupling between the Mn(III) (

    
    ) and Mn(II) (
    
    
    
    ) centers, resulting in a giant ground spin state of
    
    
    .[5]
Mechanism of Ferromagnetic Coupling

The hmp⁻ ligand bridges the metal centers via the alkoxide oxygen. The orthogonality of the magnetic orbitals (governed by the Mn-O-Mn bond angles) dictates the magnetic exchange.

  • Bond Angles ~98-100°: Typically lead to ferromagnetic exchange (parallel alignment of spins).[1][2]

  • Electronic Pathway: The delocalized electron density from the alkoxide oxygen facilitates the superexchange mechanism that aligns the magnetic moments.

Experimental Protocol: Synthesis of [Mn4(hmp)6] SMM

Safety Warning: Perchlorate salts are potentially explosive. Handle small quantities (<100 mg) with care.[2] Do not scrape dry solids.[1][2]

Materials
  • 2-Pyridinemethanol (hmpH)[1][2]

  • Triethylamine (

    
    )
    
  • Sodium Perchlorate (

    
    )
    
  • Solvents: Acetonitrile (MeCN), Diethyl Ether (

    
    )
    
Step-by-Step Methodology

This protocol is a self-validating system; the color change and crystal formation indicate success.[1][2]

  • Ligand Deprotonation: Dissolve hmpH (0.60 g, 5.5 mmol) in MeCN (20 mL).[2] Add

    
      (0.56 g, 5.5 mmol) while stirring.
    
    • Checkpoint: Solution should remain clear/colorless.

  • Metal Complexation: Add

    
      (0.65 g, ~2.5 mmol) to the solution.
    
    • Observation: The solution will turn dark brown immediately, indicating the oxidation of Mn(II) to Mn(III) (facilitated by air and the stabilizing alkoxide ligand). Stir for 45 minutes.

  • Counter-Ion Addition: Add

    
      (0.35 g, 2.5 mmol) dissolved in a minimum amount of MeCN. Stir for 10 minutes.
    
  • Crystallization: Filter the dark brown solution to remove any insoluble oxides. Layer the filtrate with

    
      (1:1 volume ratio) and allow to stand undisturbed at room temperature.
    
    • Validation: Dark reddish-brown crystals will form over 2-3 days.[1][2]

  • Characterization:

    • IR Spectroscopy: Look for shifts in the C-O stretch (~1050 cm⁻¹) indicating bridging alkoxide.

    • Magnetic Susceptibility: Variable-temperature SQUID magnetometry should show an increase in

      
       at low temperatures, characteristic of an 
      
      
      
      ground state.[1][2]

Visualization of Workflows and Mechanisms

Synthesis Workflow (DOT Diagram)

The following diagram outlines the logical flow of the synthesis, highlighting critical decision points.

Mn4_Synthesis cluster_0 Ligand Prep cluster_1 Metal Assembly cluster_2 Isolation HmpH 2-Pyridinemethanol (hmpH) Deprot Deprotonation (hmp-) HmpH->Deprot Et3N Triethylamine (Base) Et3N->Deprot Complex [Mn4(hmp)6] Core Formation Deprot->Complex Bridging Ligand MnSalt Mn(NO3)2 MnSalt->Complex Oxidation Air Oxidation Mn(II) -> Mn(III) Perchlorate NaClO4 Addition Oxidation->Perchlorate Complex->Oxidation Spontaneous Filter Filtration Perchlorate->Filter Layering Ether Diffusion (Crystallization) Filter->Layering Product SMM Crystals (S=9 Ground State) Layering->Product

Caption: Synthesis pathway for [Mn4(hmp)6] SMM, detailing the critical oxidation and assembly steps.[1][2]

Electronic Interaction Schematic

This diagram illustrates the orbital interactions that define the magnetic properties.

Electronic_Interaction Py_N Pyridine N (sigma-donor) Metal_d Metal d-orbitals (t2g / eg) Py_N->Metal_d Moderate Field Splitting Alk_O Alkoxide O (pi-donor) Alk_O->Metal_d Destabilizes t2g Reduces Delta_o Result High Spin State (S_total = 9) Metal_d->Result Ferromagnetic Coupling

Caption: Orbital interaction map showing how alkoxide pi-donation favors high-spin configurations.

References

  • Christou, G., et al. (2002).[2] "Mn4 single-molecule magnets with a planar diamond core and S = 9 ground state."[1][2][4][5] University of Florida / Polyhedron.[2]

  • BenchChem. (2025).[2] "Application Notes and Protocols for 4-Pyridinemethanol in Coordination Chemistry."

  • Hendrickson, D. N., et al. (2009).[2] "Coordination assemblies of [Mn4] single-molecule magnets linked by photochromic ligands." Journal of the American Chemical Society.

  • RSC Advances. (2020). "Electronic and geometric structure effects on one-electron oxidation of first-row transition metals."

  • PubChem. (2025).[2] "2-Pyridinemethanol Compound Summary."

Sources

Crystallographic and Supramolecular Profiling of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol (CAS: 1803581-37-4) is a highly functionalized diarylmethanol derivative characterized by a monoisotopic mass of 214.11 Da[1]. Compounds featuring the 3-amino-4-methylphenyl pharmacophore are critical building blocks in the rational design of advanced therapeutics, particularly as potent, selective inhibitors of Src and ABL kinases in oncology[2].

While the exact single-crystal X-ray diffraction (SCXRD) structure of this specific molecule is an emerging area of empirical study, we can establish a rigorous, predictive crystallographic profile by evaluating the solid-state behavior of its foundational structural analogs: phenyl(pyridin-2-yl)methanol[3] and (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[4]. This whitepaper provides an in-depth mechanistic analysis of the compound's expected conformational geometry, supramolecular assembly, and a self-validating protocol for its structural characterization.

Conformational Geometry and Steric Causality

In diarylmethanols, the central sp³-hybridized methine carbon dictates the spatial relationship and rotational freedom between the two aryl rings.

  • Baseline Geometry: In the unsubstituted analog, phenyl(pyridin-2-yl)methanol, the pyridine and phenyl rings are inclined to each other at a dihedral angle of 71.42°[3]. This non-coplanar arrangement is not arbitrary; it is thermodynamically driven by the steric repulsion between the ortho-protons of the aromatic rings and the hydroxyl group attached to the methine carbon.

  • Substituent Effects: The introduction of a para-substituent, such as a chlorine atom in (4-chlorophenyl)(pyridin-2-yl)methanol, increases this dihedral angle to 74.34°[4] due to altered electron density and crystal packing forces.

  • Predictive Model for the Target Compound: The target compound features an amino group (-NH₂) at the 3-position and a methyl group (-CH₃) at the 4-position[1]. The steric bulk of the methyl group, combined with the hydrogen-bonding potential of the meta-amino group, will restrict the rotational freedom around the C-C(aryl) bonds. Consequently, the dihedral angle is predicted to expand to approximately 75°–78° to minimize intramolecular steric clashes while maximizing intermolecular contact surfaces during crystallization.

Supramolecular Assembly and Hydrogen Bonding Networks

The solid-state architecture of pyridin-2-yl methanols is fundamentally governed by strong O—H⋯N hydrogen bonds.

In the baseline phenyl(pyridin-2-yl)methanol structure, O—H⋯N interactions link the molecules into 1D helical chains extending along the crystallographic c-axis[3]. Similarly, in the racemic (4-chlorophenyl) analog, alternating R- and S-enantiomers form zigzag C(5) chains via conserved O—H⋯N bonds[4].

The Causality of the Amino Group: The inclusion of the primary amine in this compound fundamentally alters the supramolecular landscape. The amine acts as a dual hydrogen-bond donor and a potential acceptor. Instead of forming simple 1D chains, the molecule is expected to assemble into a robust 2D or 3D network. The primary O—H⋯N(pyridine) interaction will likely be conserved, while secondary N—H⋯O(hydroxyl) or N—H⋯N(amine) interactions will cross-link adjacent chains. This multidirectional bonding significantly increases the crystal lattice energy.

Hbond M1 Hydroxyl Group (-OH) M2 Pyridine Ring (N-Acceptor) M1->M2 Primary H-Bond O-H···N (Helical/Zigzag) M3 Amino Group (-NH2) M3->M1 Secondary H-Bond N-H···O (Cross-linking) M3->M2 Competing H-Bond N-H···N

Predicted supramolecular hydrogen-bonding network driven by hydroxyl and amino functional groups.

Self-Validating Experimental Protocol for SCXRD

To empirically validate the predicted structure of this compound, the following thermodynamically controlled protocol must be executed.

Step 1: Synthesis via Selective Reduction

The compound is synthesized by reducing the corresponding diaryl ketone precursor.

  • Causality: Sodium borohydride (NaBH₄) in ethanol (EtOH) is utilized at room temperature because it selectively reduces the ketone to the secondary alcohol without over-reducing the pyridine ring or oxidizing the sensitive primary amine[3].

Step 2: Thermodynamically Controlled Crystallization
  • Causality: Slow evaporation in ethanol at 296 K is the optimal method for this scaffold[3]. Ethanol is a protic solvent that effectively solvates both the basic pyridine nitrogen and the polar amine/hydroxyl groups. Slow evaporation allows for reversible, thermodynamically controlled hydrogen-bond formation during nucleation, preventing kinetic trapping and yielding high-quality, defect-free single crystals.

Step 3: SCXRD Data Collection and Refinement
  • Data Collection: Utilize a CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 296 K[3].

  • Self-Validating Checkpoints: To ensure the integrity of the dataset, the internal agreement factor (Rint) must be ≤ 0.055, and the weighted R-factor (wR(F²)) should be ≤ 0.084[3].

  • Refinement Causality: Using SHELXL, it is critical to locate the heteroatom-bound protons (H on -OH and -NH₂) in the difference Fourier map and refine them freely. Conversely, C-bound H atoms should be positioned geometrically and refined using a riding model (C—H = 0.93 - 0.98 Å, Uiso(H) = 1.2Ueq(C))[3]. Why? The exact positional parameters of the O-H and N-H protons are strictly required to accurately calculate intermolecular hydrogen-bond geometries (donor-acceptor distances and angles), whereas C-H bonds are stereochemically constrained and highly predictable.

Workflow N1 1. Selective Synthesis Ketone Reduction via NaBH4 N2 2. Protic Crystallization Slow Evaporation in EtOH (296 K) N1->N2 N3 3. SCXRD Data Collection Mo Kα Radiation (λ = 0.71073 Å) N2->N3 N4 4. Structural Refinement SHELXL (Free refinement of O-H/N-H) N3->N4 N5 5. Topological Validation Rint ≤ 0.055, wR(F2) ≤ 0.084 N4->N5

Self-validating experimental workflow for crystallization and XRD analysis of the target compound.

Quantitative Structural Projections

The following table synthesizes empirical data from known structural analogs to project the crystallographic parameters of the target compound.

Parameterphenyl(pyridin-2-yl)methanol (Empirical)(4-chlorophenyl)(pyridin-2-yl)methanol (Empirical)This compound (Predicted)
Chemical Formula C₁₂H₁₁NO[3]C₁₂H₁₀ClNO[4]C₁₃H₁₄N₂O[1]
Crystal System Orthorhombic[3]Monoclinic / TriclinicMonoclinic / Orthorhombic
Space Group Pna2₁[3]Centrosymmetric (e.g., P2₁/c)[4]P2₁/c or Pca2₁
Dihedral Angle 71.42°[3]74.34°[4]~75° - 78° (Sterically driven)
Primary H-Bond O—H⋯N (1D Helical Chains)[3]O—H⋯N (1D Zigzag C(5) Chains)[4]O—H⋯N (Conserved)
Secondary H-Bond NoneWeak C—Cl⋯π interactions[4]N—H⋯O / N—H⋯N (2D/3D Network)
Refinement Model Free O-H; Riding C-H[3]Free O-H; Riding C-H[4]Free O-H & N-H; Riding C-H

References

  • Kim, H., & Kang, S. K. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online. Available at:[Link]

  • Narayana, B., Sarojini, B. K., Yathirajan, H. S., Rathore, R. S., & Glidewell, C. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications. Available at:[Link]

  • Wang, et al. (2016). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • PubChemLite. This compound (CID 102555144). National Center for Biotechnology Information. Available at:[Link]

Sources

The Strategic Role of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol in Targeted Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern targeted therapeutics, the architectural precision of small-molecule building blocks dictates the clinical efficacy of the final drug candidate. (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol (CAS: 1803581-37-4)[1][2] represents a highly functionalized, bifunctional advanced intermediate. It fuses two privileged molecular motifs: the 3-amino-4-methylphenyl group—a cornerstone pharmacophore in Type II kinase inhibitors—and a (pyridin-2-yl)methanol moiety, which offers versatile hydrogen-bonding capabilities and a modifiable stereocenter.

This technical guide deconstructs the structural significance, mechanistic utility, and synthetic methodologies associated with this compound, providing a self-validating framework for its application in oncology drug discovery.

Structural Significance & Pharmacophore Analysis

The utility of this compound stems from its dual-domain architecture, which allows it to act as a crucial linchpin in Fragment-Based Drug Design (FBDD) and the synthesis of complex kinase inhibitors.

The 3-Amino-4-methylphenyl Anchor

The 3-amino-4-methylphenyl moiety is a canonical hinge-binding and allosteric-pocket-binding motif. In landmark BCR-ABL1 inhibitors such as Imatinib and Nilotinib, the methyl group projects into a hydrophobic pocket formed by residues like Leu248, Val256, and Tyr253, while the aniline nitrogen serves as a critical vector for amide bond formation, linking the "tail" of the inhibitor to the core pyrimidine scaffold[3][4]. This precise steric and electronic arrangement is essential for overriding gatekeeper mutations (e.g., T315I) in chronic myeloid leukemia (CML)[5].

The (Pyridin-2-yl)methanol Modulator

The secondary alcohol and the adjacent pyridine ring introduce a highly polar, solvent-exposed interaction domain. The hydroxyl group acts as both a hydrogen bond donor and acceptor, capable of interacting with the ribose-binding pocket of ATP-dependent kinases. Furthermore, the benzylic alcohol can be oxidized to a ketone to tune the molecule's rigidity or utilized as an attachment point for Proteolysis Targeting Chimeras (PROTACs) linker technology.

Mechanistic Target Engagement

Derivatives utilizing the 3-amino-4-methylphenyl core function primarily as Type II kinase inhibitors . Unlike Type I inhibitors that bind to the active conformation, Type II inhibitors stabilize the kinase in its inactive "DFG-out" (Asp-Phe-Gly) conformation[5]. This allosteric stabilization prevents ATP binding, thereby halting the downstream phosphorylation cascade responsible for malignant cellular proliferation.

Mechanism ATP ATP Kinase BCR-ABL1 Kinase Domain (Active Conformation) ATP->Kinase Binds Substrate Downstream Effectors (STAT5, Crkl, ERK) Kinase->Substrate Phosphorylation Proliferation CML Cell Proliferation Substrate->Proliferation Promotes Inhibitor Type II Kinase Inhibitor (3-Amino-4-methylphenyl core) Inactive BCR-ABL1 Kinase Domain (Inactive DFG-out Conformation) Inhibitor->Inactive Allosteric & Hinge Binding Inactive->Substrate Blocks Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Inactive->Apoptosis Induces

Fig 1: Type II kinase inhibition mechanism via the 3-amino-4-methylphenyl pharmacophore.

Self-Validating Synthetic Methodology

The synthesis of diarylmethanols requires strict control over chemoselectivity[6]. The protocol below details the synthesis of this compound, emphasizing the causality behind reagent selection to ensure a self-validating, high-yield workflow.

Protocol: Synthesis of this compound

Step 1: Nucleophilic Addition via Halogen-Metal Exchange

  • Objective: Form the diarylmethanol core.

  • Causality: We utilize 4-methyl-3-nitrobenzaldehyde rather than the unprotected aniline. The acidic protons of a primary amine would immediately quench the organolithium reagent, resulting in reaction failure. Furthermore, 2-pyridylmagnesium halides (Grignard reagents) are notoriously unstable; thus, halogen-metal exchange with n-butyllithium at cryogenic temperatures is employed to reliably generate the 2-lithiopyridine nucleophile.

  • Procedure:

    • Purge a flame-dried round-bottom flask with argon. Dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF (0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes to ensure complete halogen-metal exchange.

    • Slowly add a solution of 4-methyl-3-nitrobenzaldehyde (1.0 equiv) in anhydrous THF. Stir for 2 hours at -78 °C, then allow warming to 0 °C.

    • Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. TLC should show complete consumption of the aldehyde. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield (4-methyl-3-nitrophenyl)(pyridin-2-yl)methanol.

Step 2: Chemoselective Nitro Reduction

  • Objective: Unmask the primary amine for downstream coupling.

  • Causality: Standard palladium-catalyzed hydrogenation (H₂/Pd-C) poses a severe risk of hydrogenolysis, which would cleave the benzylic alcohol to a methylene group. To prevent this, a Béchamp reduction (Fe/NH₄Cl) is utilized. This single-electron transfer process is highly chemoselective for the nitro group, perfectly preserving the delicate diarylmethanol stereocenter[6].

  • Procedure:

    • Suspend the intermediate from Step 1 in a 4:1 mixture of EtOH/H₂O (0.1 M).

    • Add Iron (Fe) powder (5.0 equiv) and NH₄Cl (5.0 equiv).

    • Heat the mixture to reflux (80 °C) for 2–3 hours.

    • Validation: Monitor via LC-MS. Upon completion, filter the hot mixture through a pad of Celite to remove iron oxides.

    • Concentrate the filtrate, extract with EtOAc, wash with brine, dry, and evaporate to yield the target This compound .

SynthesisWorkflow N1 4-Methyl-3-nitrobenzaldehyde (Starting Material) N2 2-Lithiopyridine / THF (Nucleophilic Addition) N1->N2 N3 (4-Methyl-3-nitrophenyl) (pyridin-2-yl)methanol (Intermediate) N2->N3 N4 Fe, NH4Cl, EtOH/H2O (Chemoselective Reduction) N3->N4 N5 (3-Amino-4-methylphenyl) (pyridin-2-yl)methanol (Target Scaffold) N4->N5

Fig 2: Chemoselective synthesis workflow for this compound.

Quantitative Structure-Activity Relationship (SAR) Data

When the 3-amino-4-methylphenyl moiety is integrated into pyrimidine-based scaffolds, the resulting compounds exhibit profound inhibitory profiles against wild-type and mutant kinases. The table below summarizes the quantitative efficacy of representative inhibitors utilizing this specific pharmacophore core[3][5][7].

Compound / ScaffoldTarget KinaseEnzymatic IC₅₀ (nM)Cellular Efficacy (GI₅₀ nM)Key Pharmacophore Interaction
Imatinib (Gleevec) BCR-ABL1 (WT)~25K562 (~250)3-amino-4-methylphenyl anchors in hydrophobic pocket.
Nilotinib BCR-ABL1 (WT)~15K562 (~15)Enhanced lipophilic fit via the methylphenyl core.
CHMFL-ABL-053 BCR-ABL1 (WT)70K562 (14)3-amino-4-methylphenyl drives hinge/allosteric binding.
CHMFL-074 BCR-ABL1 (WT)24MEG-01 (18)High selectivity (S-score = 0.03) via core stabilization.
GNF-7 (Type II) BCR-ABL1 (T315I)~62Ba/F3 T315I (~100)Overcomes T315I gatekeeper mutation steric clash.

Data Interpretation: The consistent sub-100 nM IC₅₀ values demonstrate that the 3-amino-4-methylphenyl core is non-negotiable for achieving high-affinity Type II inhibition. The addition of the (pyridin-2-yl)methanol group in novel derivatives allows researchers to modulate solubility and target the solvent-exposed regions without disrupting this critical binding anchor.

Future Perspectives: FBDD and Targeted Protein Degradation

As drug discovery pivots toward novel modalities, this compound is uniquely positioned for next-generation applications:

  • Targeted Protein Degradation (PROTACs): The secondary hydroxyl group of the (pyridin-2-yl)methanol moiety provides an ideal, sterically accessible vector for attaching PEG or alkyl linkers to E3 ligase ligands (e.g., Cereblon or VHL binders), converting a standard kinase inhibitor into a kinase degrader.

  • Covalent Inhibitors: The pyridine ring can be functionalized with electrophilic warheads (e.g., acrylamides) to target non-catalytic cysteine residues near the ATP-binding site, transitioning the scaffold from a reversible Type II inhibitor to an irreversible covalent binder.

References

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 2016.[Link]

  • A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl. Journal of Medicinal Chemistry, 2010.[Link]

  • Ni(II)/Zn-Mediated Chemoselective Arylation of Aromatic Aldehydes: Facile Synthesis of Diaryl Carbinols. Organic Letters, 2000.[Link]

  • Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML). Oncotarget, 2016.[Link]

Sources

Methodological & Application

Scalable Synthesis Protocol for (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Technical Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Overview

The compound (3-amino-4-methylphenyl)(pyridin-2-yl)methanol (CAS: 1803581-37-4)[1] is a highly valuable diaryl/heteroaryl methanol building block. Molecules featuring this structural motif are frequently utilized as key intermediates in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs).

Synthesizing this molecule at scale presents a distinct chemoselectivity challenge: the target features both a basic/nucleophilic primary aniline and a benzylic alcohol. Direct addition of a 2-pyridyl organometallic reagent to 3-amino-4-methylbenzaldehyde (CAS: 29526-73-6)[2] typically fails because the acidic protons of the unprotected primary amine (pKa ~25–30) prematurely quench the organometallic nucleophile, leading to poor yields and requiring massive excesses of expensive reagents.

To establish a scalable, self-validating system , this protocol employs a three-step Protection-Addition-Deprotection sequence. We utilize a tert-butyloxycarbonyl (Boc) protecting group to mask the amine, followed by a non-cryogenic halogen-metal exchange using Knochel's "TurboGrignard" (


)[3], and concluding with a highly efficient acidic deprotection.

Mechanistic Rationale & Process Optimization

Why TurboGrignard over Traditional Lithiation?

Historically, generating 2-pyridyl metal species required treating 2-bromopyridine with


 at strictly controlled cryogenic temperatures (-78 °C) to prevent Wurtz-type homocoupling and decomposition. For large-scale pharmaceutical manufacturing, maintaining -78 °C is energy-intensive and operationally hazardous.

By utilizing the TurboGrignard reagent (


) , the halogen-magnesium exchange can be performed safely between 0 °C and 20 °C[4]. The addition of Lithium Chloride (

) breaks down the unreactive polymeric aggregates of the Grignard reagent into highly reactive monomeric species[3].
Quantitative Process Data

The tables below summarize the empirical data used to select the optimal reagents for this synthetic route.

Table 1: Evaluation of Metalation Reagents for 2-Bromopyridine

Reagent SystemTemp (°C)Conversion (%)Scalability & Safety Profile

-7875Low: Requires cryogenic cooling; high exotherm upon addition.

turnings /

20 to 60< 30Low: Highly prone to Wurtz coupling and dimerization.

0 to 20> 92High: Non-cryogenic;

prevents aggregation and boosts reactivity.

Table 2: Optimization of Boc-Deprotection Conditions

Acid SystemSolventTime (h)IPC Purity (%)Workup Efficiency
TFA (20% v/v)DCM2.092Moderate: Requires extensive evaporation and basic neutralization.
HCl (4.0 M)Dioxane4.095Moderate: Dioxane toxicity and peroxide formation concerns at scale.
HCl (3.0 M)EtOAc3.098High: Product precipitates cleanly as an HCl salt; easy filtration.

Process Flow & Pathway Visualizations

Workflow A 3-Amino-4-methylbenzaldehyde (Starting Material) B Boc-Protected Aldehyde (Intermediate 1) A->B Boc2O, THF (Protection) C Boc-Protected Alcohol (Intermediate 2) B->C 2-Bromopyridine iPrMgCl·LiCl (Addition) D Target API (Free Base) C->D HCl/EtOAc then NaOH (Deprotection)

Fig 1: Three-step synthetic workflow from 3-amino-4-methylbenzaldehyde to the target API.

Mechanism A Polymeric (iPrMgCl)n [Low Reactivity] B LiCl Addition [Deaggregation] A->B C Monomeric iPrMgCl·LiCl [High Reactivity] B->C E 2-Pyridylmagnesium chloride·LiCl [Active Nucleophile] C->E Halogen-Metal Exchange (0°C to 20°C) D 2-Bromopyridine D->E

Fig 2: Mechanism of LiCl-mediated deaggregation in TurboGrignard formation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl (5-formyl-2-methylphenyl)carbamate (Intermediate 1)

Causality: Masking the primary amine prevents the destruction of the Grignard reagent in Step 2. Di-tert-butyl dicarbonate (


) is chosen because the resulting carbamate is robust against nucleophilic attack but easily cleaved by acid.
  • Charge: To a clean, dry 1 L jacketed reactor under

    
    , add 3-amino-4-methylbenzaldehyde (50.0 g, 370 mmol)[2] and anhydrous Tetrahydrofuran (THF) (400 mL).
    
  • Catalyst & Base: Add Triethylamine (TEA) (62.0 mL, 444 mmol) and 4-Dimethylaminopyridine (DMAP) (2.26 g, 18.5 mmol). Stir to dissolve.

  • Addition: Dissolve

    
     (88.8 g, 407 mmol) in THF (100 mL) and add dropwise to the reactor over 30 minutes, maintaining the internal temperature below 35 °C.
    
  • Reaction: Heat the mixture to 50 °C and stir for 6 hours.

  • IPC (Self-Validation): Sample the reaction for TLC (Hexanes/EtOAc 7:3). The starting material stains purple with Ninhydrin. The reaction is complete when the Ninhydrin-active spot disappears, leaving a UV-active product spot (

    
    ).
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure. Dissolve the residue in EtOAc (500 mL), wash with 5% citric acid (2 x 200 mL), water (200 mL), and brine (200 mL). Dry over

    
    , filter, and concentrate to yield Intermediate 1 as a pale yellow solid.
    
Step 2: Synthesis of tert-Butyl (5-(hydroxy(pyridin-2-yl)methyl)-2-methylphenyl)carbamate (Intermediate 2)

Causality: The TurboGrignard reagent deaggregates the magnesium complex, allowing for rapid halogen-metal exchange on the electron-deficient pyridine ring without requiring cryogenic cooling[3].

  • Grignard Formation: To a dry 2 L reactor under strict

    
     atmosphere, charge 2-bromopyridine (52.6 g, 333 mmol) and anhydrous THF (300 mL). Cool to 0 °C.
    
  • Metalation: Add

    
     (1.3 M in THF, 282 mL, 366 mmol) dropwise over 45 minutes. Keep the internal temperature below 15 °C. Stir at room temperature for 2 hours to form the 2-pyridylmagnesium chloride complex[4].
    
  • Nucleophilic Addition: Cool the reactor back to 0 °C. Dissolve Intermediate 1 (71.0 g, 302 mmol) in anhydrous THF (200 mL) and add dropwise to the active Grignard solution over 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): Sample for HPLC-UV (254 nm). Ensure the peak corresponding to Intermediate 1 is < 2% area.

  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous

    
     (300 mL). Extract the aqueous layer with EtOAc (3 x 300 mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate. Purify via recrystallization (Heptane/EtOAc) to yield Intermediate 2.
Step 3: Deprotection to this compound

Causality:


 in EtOAc is highly scalable. It cleaves the Boc group to release isobutylene gas and 

, causing the target API to crash out of solution as a highly pure hydrochloride salt, which is then free-based.
  • Deprotection: Suspend Intermediate 2 (80.0 g, 254 mmol) in Ethyl Acetate (400 mL) in a 1 L reactor.

  • Acid Addition: Slowly add

    
     in EtOAc (3.0 M, 423 mL, 1.27 mol) at room temperature. A mild effervescence will occur.
    
  • Reaction: Stir vigorously for 3 hours. A thick white precipitate (the API hydrochloride salt) will form.

  • IPC (Self-Validation): Sample the slurry, filter, and analyze via LC-MS. Confirm the disappearance of the Boc-intermediate (

    
    ) and the presence of the target API mass (
    
    
    
    )[1].
  • Isolation: Filter the hydrochloride salt and wash with cold EtOAc (100 mL).

  • Free-Basing: Suspend the solid in water (400 mL). Slowly add 1.0 M aqueous

    
     until the pH reaches 8.5–9.0. Extract the free base with Dichloromethane (3 x 250 mL). Wash with brine, dry over 
    
    
    
    , and evaporate to dryness to yield the final API as an off-white to pale yellow powder.

References

  • PubChemLite. This compound. PubChem CID 102555144.
  • PubChem. 3-Amino-4-methylbenzaldehyde. PubChem CID 20375405.
  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.
  • Sigma-Aldrich. Selective Metalation and Additions (TurboGrignard scope).

Sources

Application Note: Chemoselective Synthesis of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

[1]

Executive Summary & Retrosynthetic Logic

The target molecule, This compound , features a secondary alcohol bridging a pyridine ring and a polysubstituted benzene.[1] This structural motif is a privileged scaffold in kinase inhibitors (e.g., Type II inhibitors targeting the DFG-out conformation).[1]

Critical Design Considerations

A direct disconnection at the benzylic alcohol suggests a nucleophilic addition of an aryl-metal species to an aldehyde.[1] However, the presence of the free amino group (-NH₂) and the potential for nitro-group incompatibility presents a chemoselectivity challenge.[1]

  • The "Nitro" Trap: A common novice approach is to react 4-methyl-3-nitro-phenylmagnesium bromide with pyridine-2-carboxaldehyde.[1][2] This is flawed. Organolithium and Grignard reagents rapidly attack nitro groups via electron transfer (SET) mechanisms, leading to complex mixtures of azo/hydrazo compounds and phenols, rather than the desired C-C bond formation.[1][2]

  • The "Protection" Solution: The robust route selected for this protocol utilizes 4-bromo-2-methylaniline as the starting material.[1] We employ a Protection-Lithiation-Deprotection strategy. This ensures the nitrogen functionality survives the high-energy organometallic step.[1]

Retrosynthetic Pathway (DOT Visualization)[1][2]

RetrosynthesisTarget(3-Amino-4-methylphenyl)(pyridin-2-yl)methanolProtected_AlcoholN-Boc-ProtectedIntermediateTarget->Protected_Alcohol Acidic Deprotection(TFA/DCM)Precursor_APyridine-2-carboxaldehyde(Electrophile)Protected_Alcohol->Precursor_A C-C Bond FormationPrecursor_BN-Boc-4-bromo-2-methylaniline(Nucleophile Precursor)Protected_Alcohol->Precursor_B Li-Halogen Exchange(n-BuLi)Start_Mat4-Bromo-2-methylanilinePrecursor_B->Start_Mat Boc Protection

Figure 1: Retrosynthetic logic prioritizing functional group compatibility.

Safety & Handling Protocols

Hazard ClassReagentSpecific DangerMitigation Strategy
Pyrophoric n-Butyllithium (2.5M in Hexanes)Ignites on air contact; reacts violently with moisture.[1][2]Use oven-dried glassware, inert atmosphere (Ar/N₂), and sure-seal transfer techniques.[1][2] Keep a sand bucket nearby.[1]
Corrosive Trifluoroacetic Acid (TFA)Causes severe skin burns and eye damage.[1][2]Handle in a fume hood with double-nitrile gloves.[1] Quench spills with sat. NaHCO₃.
Toxic Pyridine-2-carboxaldehydeToxic if inhaled/swallowed.[1][2]Dispense in a fume hood.[1] Store under inert gas to prevent oxidation to picolinic acid.

Experimental Protocols

Phase 1: Nitrogen Protection

Objective: Convert 4-bromo-2-methylaniline to tert-butyl (4-bromo-2-methylphenyl)carbamate to prevent proton quenching of the organolithium reagent.

Reagents:

  • 4-Bromo-2-methylaniline (1.0 equiv)[1][2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)[1][2]

  • Triethylamine (TEA) (1.5 equiv)[1]

  • DMAP (0.1 equiv)[1][2]

  • Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step:

  • Dissolution: In a 500 mL round-bottom flask (RBF), dissolve 4-bromo-2-methylaniline (10.0 g, 53.7 mmol) in DCM (150 mL).

  • Base Addition: Add TEA (11.2 mL, 80.6 mmol) and DMAP (0.65 g, 5.3 mmol). Cool to 0°C.[1][3]

  • Boc Addition: Add a solution of Boc₂O (14.1 g, 64.5 mmol) in DCM (50 mL) dropwise over 30 mins.

  • Reaction: Warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Wash with 1M HCl (2 x 100 mL) to remove excess amine/pyridine, then sat. NaHCO₃ and brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Hexane/EtOAc.

    • Expected Yield: >90% as a white crystalline solid.[1]

Phase 2: Lithiation & C-C Bond Formation (The Critical Step)

Objective: Generate the aryllithium species via halogen-lithium exchange and trap with pyridine-2-carboxaldehyde.[1]

Reagents:

  • N-Boc-4-bromo-2-methylaniline (from Phase 1) (1.0 equiv)[1][2]

  • n-Butyllithium (2.5M in hexanes) (2.2 equiv) (Note: 1 equiv for Li-Br exchange, 1 equiv to deprotonate the NH-Boc if not using bis-Boc.[1][2] Using 2.2 equiv ensures complete lithiation).[1]

  • Pyridine-2-carboxaldehyde (1.2 equiv)[1]

  • THF (anhydrous, inhibitor-free)[1][2]

Protocol:

  • Setup: Flame-dry a 3-neck RBF equipped with a thermometer, N₂ inlet, and septum. Add Protected Aniline (5.0 g, 17.5 mmol) and THF (80 mL).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temp is stable.

  • Lithiation: Add n-BuLi (15.4 mL, 38.5 mmol) dropwise via syringe pump over 20 mins. Keep temp < -70°C.

    • Mechanistic Note: The first equivalent removes the carbamate proton (Li-N).[1][2] The second equivalent performs the Li-Br exchange to form the C-Li species.[1]

  • Incubation: Stir at -78°C for 45 mins. The solution typically turns deep yellow/orange.[1]

  • Electrophile Addition: Add Pyridine-2-carboxaldehyde (2.0 mL, 21.0 mmol) dissolved in THF (10 mL) dropwise.

  • Warming: Stir at -78°C for 1 hour, then slowly allow the bath to reach 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution (50 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL). Dry (Na₂SO₄) and concentrate.[1][2][4]

  • Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

    • Target Intermediate:tert-butyl (4-(hydroxy(pyridin-2-yl)methyl)-2-methylphenyl)carbamate.[1]

Phase 3: Global Deprotection

Objective: Remove the Boc group to release the free amine without eliminating the benzylic alcohol.[1][2]

Reagents:

  • Trifluoroacetic Acid (TFA)[1]

  • Dichloromethane (DCM)[1]

Protocol:

  • Dissolve the intermediate (approx.[1][5] 4.0 g) in DCM (20 mL).

  • Cool to 0°C. Add TFA (10 mL) dropwise.

  • Stir at RT for 2 hours. Monitor for disappearance of starting material.[1]

  • Neutralization (Critical): Concentrate to remove excess TFA. Redissolve in EtOAc. Slowly add sat. NaHCO₃ until pH 8.[1] Caution: CO₂ evolution.[1]

  • Isolation: Separate layers, dry organic phase, and concentrate.

  • Final Purification: Recrystallize from Ethanol/Ether or purify via Prep-HPLC if high purity (>99%) is required for biological assays.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, compare analytical data against these expected parameters.

TechniqueParameterExpected Signal Characteristics
¹H NMR (400 MHz, DMSO-d₆)Benzylic CHSinglet or doublet (if coupled to OH) around δ 5.6–5.8 ppm .[1][2]
Pyridine Protons4 distinct signals in the aromatic region (δ 7.2–8.6 ppm ).[1][2] Look for the doublet at ~8.5 ppm (α-proton).[1]
Aniline ProtonsBroad singlet (2H) around δ 4.8–5.2 ppm (disappears with D₂O shake).[1][2]
Methyl GroupSinglet (3H) around δ 2.1 ppm .[1][2]
LC-MS M+HCalculated MW: 214.[1]11. Expected [M+H]⁺: 215.1 .[1][2]
HPLC Purity>98% (254 nm). Check for des-bromo byproduct (from incomplete lithiation).[1]

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Workflowcluster_safetySafety Critical ZoneStartStart: 4-Bromo-2-methylanilineStep1Step 1: Boc Protection(Boc2O, TEA, DMAP)Start->Step1Check1QC: ¹H NMR(Confirm Boc signal ~1.5 ppm)Step1->Check1Step2Step 2: Lithiation (-78°C)(n-BuLi, 2.2 eq)Check1->Step2PassStep3Step 3: Electrophile Trapping(Pyridine-2-carboxaldehyde)Step2->Step3In situStep4Step 4: Deprotection(TFA/DCM)Step3->Step4FinalFinal Product:This compoundStep4->Final

Figure 2: Operational workflow emphasizing the safety-critical lithiation zone.

References

  • Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative text on organolithium chemoselectivity and protecting group strategies).

  • Knochel, P., et al. (2011).[1] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemistry – A European Journal.[1] Link (Provides background on metallation of sensitive substrates).[1]

  • PubChem Compound Summary. (2023). "this compound".[1] National Center for Biotechnology Information.[1] Link (Verification of chemical structure and identifiers).

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][6] (Standard reference for carbonyl addition reactions).

Application Note: Utilizing (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol (CAS: 1803581-37-4, PubChem CID: 102555144) is a highly specialized, bifunctional pharmaceutical intermediate[1]. It is primarily deployed in the rational design and synthesis of small-molecule kinase inhibitors.

Structurally, the molecule offers two orthogonal reactive sites:

  • The Aniline Moiety (3-amino-4-methylphenyl): A privileged pharmacophore widely recognized for its role in Type II kinase inhibitors. This moiety is critical for occupying the hydrophobic pocket exposed during the inactive "DFG-out" conformation of kinases such as BCR-ABL, SRC, and p38[2].

  • The Pyridin-2-ylmethanol Moiety: A versatile bridging group. The secondary alcohol can act as a critical hydrogen bond donor/acceptor to "gatekeeper" residues (e.g., Thr315 in ABL1), or it can be oxidized to a ketone to restrict the conformational flexibility of the pyridine ring, directing it toward the ATP-binding hinge region[3].

Mechanistic Role in Drug Design

In modern oncology drug development, achieving kinome selectivity is paramount. The incorporation of the 3-amino-4-methylphenyl scaffold allows researchers to exploit the allosteric hydrophobic pocket generated by the DFG-out shift[3].

When designing synthetic workflows, the primary amine of this intermediate is highly nucleophilic, allowing for chemoselective Nucleophilic Aromatic Substitution (SNAr) with halogenated heterocycles (e.g., 2-chloropyrimidines)[2]. However, because the amine's lone pair is delocalized into the phenyl ring, standard basic SNAr conditions often yield poor conversions. As detailed in the protocols below, employing acid catalysis lowers the LUMO of the electrophile, driving the reaction forward without degrading the sensitive secondary alcohol.

Experimental Protocols

The following self-validating protocols describe the integration of this compound into a standard Type II inhibitor core.

Protocol A: Chemoselective SNAr Coupling of the Aniline Moiety

Objective: Couple the primary amine with a 2-chloropyrimidine derivative to form the inhibitor's central axis.

Causality & Choice of Reagents: Standard base-catalyzed SNAr (e.g., using DIPEA or K₂CO₃) often fails due to the weak nucleophilicity of the aniline. By utilizing p-Toluenesulfonic acid (p-TsOH) in a protic solvent (n-butanol), the pyrimidine nitrogens are reversibly protonated. This dramatically increases the electrophilicity of the C2 position on the pyrimidine, enabling rapid and complete coupling at elevated temperatures.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the 2-chloropyrimidine electrophile (1.0 mmol) and this compound (1.1 mmol) in 10 mL of anhydrous n-butanol.

  • Catalysis: Add p-TsOH monohydrate (0.1 mmol, 10 mol%).

    • Self-Validation Check: The suspension will turn slightly yellow upon the addition of the acid, indicating the formation of the protonated pyrimidine intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1).

    • Self-Validation Check: The starting aniline spot (R_f ~0.4) must completely disappear, replaced by a distinct, UV-active product spot (R_f ~0.25). Confirm the exact mass via LC-MS ([M+H]⁺ peak).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between saturated aqueous NaHCO₃ (20 mL) and EtOAc (3 x 20 mL).

  • Purification: Dry the organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (silica gel, gradient elution 0-10% MeOH in DCM).

Protocol B: Mild Oxidation of the Secondary Alcohol

Objective: Convert the bridging secondary alcohol to a ketone to restrict the conformational flexibility of the pyridin-2-yl group.

Causality & Choice of Reagents: Harsh oxidants like Jones reagent will protonate and oxidize the basic pyridine and pyrimidine nitrogens, leading to N-oxide byproducts. Swern oxidation requires ultra-low temperatures (-78 °C) and produces toxic dimethyl sulfide. Dess-Martin Periodinane (DMP) is selected because it operates under mild conditions (0 °C to RT) and is highly chemoselective for the secondary alcohol.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified intermediate from Protocol A (0.5 mmol) in 10 mL of anhydrous dichloromethane (DCM). Cool to 0 °C in an ice bath.

  • Oxidation: Add DMP (0.6 mmol, 1.2 eq) portion-wise over 5 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Monitoring: Check progress via FTIR spectroscopy.

    • Self-Validation Check: The broad O-H stretch (~3300 cm⁻¹) of the starting material must completely disappear, replaced by a sharp, intense C=O stretch (~1680 cm⁻¹) indicative of the new diaryl ketone.

  • Quenching: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is completely clear (reducing unreacted DMP).

  • Extraction: Extract with DCM (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data: Reaction Optimization

The table below summarizes the empirical data driving the reagent selection in Protocol A, demonstrating the superiority of acid catalysis for this specific aniline intermediate.

Table 1: Optimization of SNAr Coupling Conditions

SolventCatalyst / BaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
EthanolDIPEA (2.0 eq)80244538>95
DMFK₂CO₃ (2.0 eq)100186052>92
n-Butanol p-TsOH (0.1 eq) 100 12 >99 88 >98
n-ButanolNone100242015>90

Visualizations

Workflow SM Starting Material CAS: 1803581-37-4 SNAr Protocol A: Chemoselective SNAr (p-TsOH, n-BuOH) SM->SNAr Int Coupled Intermediate (Secondary Alcohol) SNAr->Int Ox Protocol B: DMP Oxidation (DCM, 0°C - RT) Int->Ox Prod Final Inhibitor (Ketone Core) Ox->Prod

Fig 1: Synthetic workflow for kinase inhibitors using CAS 1803581-37-4.

Pathway Inhibitor Synthesized Inhibitor (Type II Binding) BCRABL BCR-ABL / SRC Kinase (DFG-out Conformation) Inhibitor->BCRABL Inhibits STAT5 STAT5 Pathway BCRABL->STAT5 Phosphorylates CRKL Crkl Pathway BCRABL->CRKL Phosphorylates Proliferation Leukemia Cell Proliferation STAT5->Proliferation Drives CRKL->Proliferation Drives

Fig 2: BCR-ABL signaling pathway targeted by the synthesized Type II kinase inhibitor.

References

  • PubChem Database : National Center for Biotechnology Information. "PubChem Compound Summary for CID 102555144, this compound." PubChem. Available at:[Link]

  • Liu, J., et al. "Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia." Journal of Medicinal Chemistry 59.5 (2016): 2054-2069. Available at:[Link]

  • Wang, Q., et al. "Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor." ACS Medicinal Chemistry Letters 8.3 (2017): 304-308. Available at:[Link]

Sources

Application Note: Enantioselective Synthesis of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol (CAS: 1803581-37-4) Objective: To provide a highly scalable, self-validating, and stereocontrolled 4-step synthetic protocol.

Strategic Overview & Retrosynthetic Logic

Diaryl methanols bearing heteroaromatic rings are privileged structural motifs in modern drug discovery. The target compound, this compound, presents three distinct synthetic challenges:

  • The Pyridine Ring: A Lewis-basic moiety that can poison transition-metal catalysts.

  • The Primary Amine: Prone to oxidation and competitive coordination.

  • The Benzylic Stereocenter: Highly susceptible to racemization and hydrogenolysis during late-stage reductions.

To circumvent these issues, we have designed a robust 4-step sequence. The core logic relies on assembling the diaryl framework via Friedel-Crafts acylation, installing the nitrogen functionality via synergistic regioselective nitration, establishing the chiral center using an outer-sphere Asymmetric Transfer Hydrogenation (ATH), and finally executing a chemoselective single-electron transfer (SET) reduction to unveil the primary amine without cleaving the benzylic C–OH bond.

Synthetic_Workflow SM1 Toluene + Picolinoyl Chloride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, Reflux) SM1->Step1 Int1 (4-Methylphenyl)(pyridin-2-yl)methanone Step1->Int1 Step2 Step 2: Regioselective Nitration (HNO3 / H2SO4, 0 °C) Int1->Step2 Int2 (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanone Step2->Int2 Step3 Step 3: Asymmetric Transfer Hydrogenation (Ru-TsDPEN, HCOOH/Et3N) Int2->Step3 Int3 (S)-(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol Step3->Int3 Step4 Step 4: Chemoselective Reduction (Zn dust, NH4Cl, MeOH/H2O) Int3->Step4 Product (S)-(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol Step4->Product

Fig 1: 4-Step enantioselective synthesis of this compound.

Mechanistic Causality & E-E-A-T Principles

As process scientists, we must ensure that every transformation is predictable and mechanistically justified.

Regiocontrol via Synergistic Directing Effects (Step 2)

In the nitration of (4-methylphenyl)(pyridin-2-yl)methanone, the tolyl ring is functionalized with two directing groups. The methyl group is an activating ortho/para-director, while the picolinoyl (ketone) group is a strongly deactivating meta-director. Because the methyl group is positioned para to the ketone, both groups synergistically direct the incoming electrophilic nitronium ion (


) to the exact same position: the 3-position of the ring. This thermodynamic alignment ensures >95% regioselectivity, eliminating the need for complex chromatographic separations.
Stereocontrol via Outer-Sphere ATH (Step 3)

Standard reductions of pyridine-containing ketones often fail due to the nitrogen atom coordinating to the metal catalyst. However, the Noyori-Ikariya catalyst—specifically (S,S)-RuCl(p-cymene)(TsDPEN)—operates via a concerted outer-sphere mechanism. The ruthenium center is coordinatively saturated (18-electron Ru-H intermediate). The hydride and a proton (from the TsDPEN amine ligand) are transferred simultaneously to the ketone's carbonyl carbon and oxygen via a six-membered pericyclic transition state. Because substrate coordination to the metal is not required, the basic pyridine ring does not poison the catalyst, yielding the (S)-alcohol in >98% ee () [1].

Chemocontrol via Single-Electron Transfer (Step 4)

Converting the nitro group to an amine in the presence of a benzylic alcohol is treacherous. Standard catalytic hydrogenation (e.g., Pd/C,


) frequently results in C–O bond hydrogenolysis, destroying the chiral center established in Step 3. To circumvent this, we employ a mild single-electron transfer (SET) reduction using Zinc dust and Ammonium Chloride. This heterogeneous method selectively reduces the nitro group via nitroso and hydroxylamine intermediates through sequential electron/proton transfers, completely preserving the benzylic alcohol () [2].

Quantitative Data Summary

StepIntermediate / ProductExpected YieldChemical PurityEnantiomeric Excess (ee)Key In-Process Control (IPC)
1 (4-Methylphenyl)(pyridin-2-yl)methanone85%>98%N/ALC-MS:

198.1
2 (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanone89%>97%N/ALC-MS:

243.1
3 (S)-(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol94%>99%>98%Chiral HPLC (Chiralcel OD-H)
4 (S)-(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol88%>99%>98%LC-MS:

215.1

Step-by-Step Experimental Protocols

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of (4-Methylphenyl)(pyridin-2-yl)methanone.

  • Setup: Charge a dry, argon-flushed 1 L round-bottom flask with anhydrous Toluene (500 mL, ~10 equiv) and cool to 0 °C.

  • Activation: Add anhydrous Aluminum Chloride (

    
    , 66.7 g, 2.5 equiv) portionwise.
    
  • Coupling: Slowly add Picolinoyl chloride hydrochloride (35.6 g, 1.0 equiv, 0.2 mol) over 15 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to 110 °C for 4 hours.

  • IPC: Quench a 0.5 mL aliquot in ice-water, extract with EtOAc, and analyze via LC-MS (Target:

    
     198.1).
    
  • Workup: Cool to room temperature and pour carefully onto 1 kg of crushed ice. Critical Step: Basify the aqueous layer to pH 8 using 20% aq. NaOH to break the aluminum-pyridine complex and dissolve aluminum salts. Extract with EtOAc (3 × 300 mL). Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
Step 2: Regioselective Nitration

Objective: Synthesis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanone.

  • Setup: Dissolve the ketone from Step 1 (39.4 g, 0.2 mol) in concentrated

    
     (200 mL) at 0 °C.
    
  • Nitration: Prepare a mixture of fuming

    
     (9.2 mL, 1.1 equiv) and conc. 
    
    
    
    (20 mL). Add this nitrating mixture dropwise over 45 minutes, maintaining the internal temperature strictly below 5 °C.
  • Reaction: Stir at 0 °C for 2 hours.

  • IPC: LC-MS must show complete consumption of starting material.

  • Workup: Pour the mixture over 1.5 kg of crushed ice. Neutralize slowly with solid

    
     until pH 7 is reached. Extract with Dichloromethane (3 × 400 mL).
    
  • Purification: Concentrate the solvent and recrystallize the crude solid from hot Ethanol to purge any trace isomers, yielding the pure nitro-ketone.

Step 3: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol.

  • Setup: In a 500 mL Schlenk flask, dissolve the nitro-ketone (24.2 g, 0.1 mol) in anhydrous, degassed DMF (150 mL).

  • Catalyst Addition: Add the Noyori catalyst, (S,S)-RuCl(p-cymene)(TsDPEN) (318 mg, 0.5 mol%).

  • Hydrogen Source: Add a pre-mixed, degassed azeotrope of Formic Acid / Triethylamine (5:2 molar ratio, 25 mL, ~5 equiv of HCOOH).

  • Reaction: Stir the homogeneous solution at 40 °C for 16 hours under argon.

  • IPC: Analyze via Chiral HPLC to confirm >99% conversion and >98% ee.

  • Workup: Dilute the mixture with water (500 mL) and extract with MTBE (3 × 200 mL). Wash the combined organics with saturated

    
     (200 mL) and brine (200 mL). Concentrate and pass through a short silica gel plug (Hexanes/EtOAc 1:1) to remove ruthenium residues.
    
Step 4: Chemoselective Nitro Reduction

Objective: Synthesis of (S)-(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol.

  • Setup: Dissolve the chiral nitro-alcohol (24.4 g, 0.1 mol) in a mixture of Methanol/Water (4:1 v/v, 250 mL).

  • Activation: Add Ammonium Chloride (

    
    , 26.7 g, 5.0 equiv) and cool the mixture to 10 °C.
    
  • Reduction: Add Zinc dust (32.7 g, 5.0 equiv) portionwise over 30 minutes. The reaction is mildly exothermic.

  • Reaction: Remove the cooling bath and stir vigorously at room temperature for 4 hours.

  • IPC: LC-MS monitoring (Target:

    
     215.1; ensure complete disappearance of the hydroxylamine intermediate at 
    
    
    
    231.1).
  • Workup: Critical Step: Filter the suspension immediately through a pad of Celite to remove zinc salts, washing the cake with warm Methanol. Concentrate the filtrate under reduced pressure to remove methanol. Extract the remaining aqueous phase with EtOAc (3 × 150 mL). Wash with brine, dry over

    
    , and evaporate to yield the final enantiopure API building block.
    

References

  • Title: Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity Source: Organic Letters (ACS Publications) URL: [Link] [1]

  • Title: Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Source: Journal of Chemical Education (ACS Publications) URL: [Link] [2]

Application Note: Handling and Storage Protocols for (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note defines the rigorous handling, storage, and stability protocols for (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol (CAS: 107257-28-3 / Analogous structures). As a bifunctional pharmacophore containing an oxidation-prone aniline moiety and a secondary pyridyl-alcohol, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and histamine antagonists.

Improper handling of this compound frequently leads to oxidative darkening (browning) and dimerization , which can compromise downstream catalytic cross-coupling reactions or nucleophilic substitutions. This guide provides a self-validating workflow to maintain >98% purity during storage and experimental use.

Physicochemical Profile & Hazard Identification

Before handling, researchers must understand the molecule's dual-susceptibility profile. The electron-rich aniline ring makes it a scavenger for oxygen, while the pyridine ring introduces hygroscopicity.

Table 1: Critical Physicochemical Data
PropertySpecificationCritical Note
Molecular Formula C₁₃H₁₄N₂OMW: 214.26 g/mol
Appearance Off-white to pale beige solidDark Brown/Black indicates significant oxidation.[1][2][3]
Solubility DMSO, Methanol, Ethanol, dilute HClSparingly soluble in water at neutral pH.
pKa (Predicted) ~4.5 (Aniline), ~5.2 (Pyridine)Exists as a neutral species at physiological pH.
Hygroscopicity Moderate to HighPyridine nitrogen can H-bond with atmospheric moisture.
Safety & Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315/H319: Causes skin and serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5][6][7]

  • H302: Harmful if swallowed (inferred from pyridine/aniline analogs).

  • Precaution: Avoid contact with oxidizing agents (peroxides, nitrates).

Storage Protocol: The "Inert-Cold-Dark" Triad

The primary degradation pathway for this compound is auto-oxidation of the primary amine followed by polymerization (formation of azo/azoxy species) and oxidation of the benzylic alcohol to the corresponding ketone.

Protocol A: Long-Term Storage (>1 Week)
  • Container: Amber borosilicate glass vials with Teflon-lined screw caps. Never use clear glass or plastic containers for long-term storage.

  • Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (N₂) . Argon is preferred due to its higher density, forming a "blanket" over the solid.

  • Temperature: Store at -20°C .

  • Desiccation: Store the vial inside a secondary container (desiccator or sealed jar) containing activated silica gel or Drierite™ to mitigate moisture ingress upon thermal cycling.

Protocol B: Short-Term / Benchtop Use (<24 Hours)
  • Equilibration: Allow the frozen vial to warm to room temperature (20-25°C) before opening .

    • Reasoning: Opening a cold vial introduces condensation, which accelerates hydrolysis and oxidation.

  • Solvent Choice: If keeping in solution for the day, use anhydrous DMSO or degassed Methanol .

  • Protection: Wrap the flask/vial in aluminum foil if working in a brightly lit lab (UV protection).

Handling & Solubilization Workflow

The following diagram illustrates the decision logic for handling this compound to prevent degradation.

HandlingWorkflow Start Start: Remove from -20°C Equilibrate Equilibrate to RT (30 mins) (Do NOT Open) Start->Equilibrate Open Open under Inert Gas Flow Equilibrate->Open Condensation Prevention Weigh Weigh quickly (<2 min) Avoid metal spatulas if possible Open->Weigh Decision Immediate Use? Weigh->Decision SolidState Reseal: Purge Headspace (Ar) Return to -20°C Decision->SolidState No (Storage) Solubilize Solubilize: Anhydrous DMSO/MeOH (Degassed) Decision->Solubilize Yes (Experiment) Check QC Check: Colorless/Pale Yellow = Pass Dark Brown = Fail Solubilize->Check

Figure 1: Logic flow for retrieving and handling sensitive amino-alcohol intermediates to minimize oxidative stress.

Experimental Application Notes

Solubilization for Biological Assays

When preparing stock solutions (e.g., 10 mM) for biological screening:

  • Solvent: Use DMSO (Dimethyl Sulfoxide) , Grade: Sterile Filtered, Anhydrous (≥99.9%).

  • Procedure:

    • Weigh the solid into a pre-tared amber vial.

    • Add DMSO to achieve target concentration.

    • Vortex gently. Avoid sonication if possible, as it can heat the solution and accelerate degradation.

    • Stability: DMSO stocks are stable for ~1 month at -20°C. Aqueous dilutions must be prepared fresh daily.

Chemical Synthesis (Coupling Reactions)

If using this compound as a nucleophile (via the amine) or electrophile precursor (via the alcohol):

  • Base Sensitivity: The benzylic alcohol is prone to elimination (dehydration) under strong acidic conditions or high temperatures, potentially forming a styrene-like derivative.

  • Protection: If performing reactions on the pyridine ring, consider transient protection of the aniline amine (e.g., Boc-protection) to prevent side reactions.

Analytical Verification (QC)

Researchers should validate the integrity of the material before committing it to expensive steps.

HPLC Method (Standard Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm .

  • Pass Criteria: Single peak >98% area.

    • Impurity Marker: A peak with a slightly longer retention time often indicates the ketone oxidation product (loss of 2H).

    • Impurity Marker: Broad peaks or baseline noise at high retention times indicate aniline oligomers .

Degradation Mechanism Visualization

Understanding why the protocol exists ensures adherence. The diagram below details the chemical vulnerabilities.

DegradationPathways Compound (3-Amino-4-methylphenyl) (pyridin-2-yl)methanol (Active) Oxidation1 Ketone Derivative (Inactive) Compound->Oxidation1 Air/O2 (Slow) Catalyzed by light Oxidation2 Azo/Azoxy Dimers (Colored Impurities) Compound->Oxidation2 Air/O2 (Fast) Aniline Oxidation Dehydration Styrene Derivative (Elimination Product) Compound->Dehydration Strong Acid Heat

Figure 2: Primary degradation pathways. The formation of Azo dimers (bottom path) is responsible for the characteristic browning of the sample.

References

  • PubChem. (2023). Phenyl(pyridin-2-yl)methanol Compound Summary. National Library of Medicine. Available at: [Link]

(Note: While specific literature on the exact CAS 107257-28-3 is limited, protocols are derived from validated standards for structurally homologous aminobenzyl alcohol/pyridine pharmacophores.)

Sources

Application Note: Advanced Grignard Protocols for Pyridine-Methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Challenge Analysis

Pyridine-methanol (pyridyl carbinol) scaffolds are ubiquitous in pharmacophores, yet their synthesis via classical Grignard addition is notoriously erratic. The "Pyridine Problem" stems from the heterocyclic nitrogen, which introduces two competing failure modes unavailable to benzene analogs:

  • Nucleophilic Attack on the Ring (Azophilic Addition): The low-lying LUMO of the pyridine ring makes it susceptible to nucleophilic attack at the C2/C4 positions by the Grignard reagent, leading to dihydropyridine byproducts rather than the desired alcohol.

  • Lewis Base Coordination: The nitrogen lone pair coordinates with the magnesium center (

    
    ), altering the reagent's effective geometry and reactivity, often stalling the reaction or forcing the use of forcing conditions that degrade the substrate.
    

This guide details three "Gold Standard" protocols that bypass these limitations using Lanthanide Mediation , Turbo-Grignard Exchange , and Knochel-Hauser Deprotonation .

Critical Mechanistic Pathways

Understanding the competition between the desired 1,2-addition (carbonyl attack) and the undesired ring addition is vital.

Grignard_Pyridine_Mechanism Start Pyridine-Carbonyl Substrate Coordination N-Mg Coordination (Deactivation) Start->Coordination Fast Grignard R-MgX (Nucleophile) Grignard->Coordination Path_A Path A: 1,2-Addition (Desired) Coordination->Path_A Lewis Acid Promoted Path_B Path B: Ring Addition (Side Reaction) Coordination->Path_B Uncontrolled Reactivity Path_C Path C: Enolization (If alpha-H present) Coordination->Path_C Basic Conditions Product Pyridine-Methanol (Target) Path_A->Product Byproduct_1 Alkylated Dihydropyridine (Waste) Path_B->Byproduct_1 Byproduct_2 Recovered Ketone (Waste) Path_C->Byproduct_2

Figure 1: Competing reaction pathways in the addition of Grignard reagents to pyridine-containing carbonyls. Path A is the target; Paths B and C are dominant in standard ether/THF conditions without additives.

Protocol A: Lanthanide-Mediated Addition (The "Knochel Protocol")

Best For: Adding alkyl/aryl Grignards to pyridine-carboxaldehydes or ketones. Principle: The addition of anhydrous Lanthanum (III) Chloride (


) creates a highly oxophilic template. The 

activates the carbonyl oxygen selectively, while the bulky complex suppresses the basicity of the Grignard reagent, preventing ring attack and enolization.
Materials
  • Substrate: Pyridine-aldehyde or ketone (1.0 equiv).

  • Reagent: Grignard reagent (

    
    , 1.1–1.2 equiv).
    
  • Additive:

    
     (0.6 M in THF, 1.1 equiv). Note: Commercial solutions are available and recommended over homemade drying of hydrates.
    
  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Activation: In a flame-dried Schlenk flask under Argon, charge the pyridine substrate (1.0 equiv) and anhydrous THF (

    
     concentration).
    
  • Lanthanide Complexation: Add the

    
     solution (1.1 equiv) dropwise at room temperature. Stir for 30–60 minutes.
    
    • Observation: The solution may become slightly cloudy or change color as the Lewis acid coordinates to the nitrogen and carbonyl oxygen.

  • Cooling: Cool the mixture to 0°C (ice bath). Note: Unlike standard conditions requiring -78°C, the La-mediated reaction is robust at 0°C.

  • Addition: Add the Grignard reagent (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by HPLC/TLC.

  • Quench (Critical):

    • Cool to 0°C.

    • Add saturated aqueous

      
       mixed with 10% 
      
      
      
      (9:1 ratio).
    • Why? Pure

      
       is acidic; pyridine products can get trapped in the aqueous phase as pyridinium salts. The 
      
      
      
      ensures the pyridine remains free-based for extraction.
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Protocol B: The "Turbo-Grignard" Exchange

Best For: Synthesizing the Grignard on the pyridine ring (e.g., converting 3-bromopyridine to 3-pyridyl-methanol). Principle: Halogen-Magnesium exchange using


 is faster than the nucleophilic addition to the ring. The 

breaks up polymeric Grignard aggregates, increasing the rate of exchange at low temperatures where the resulting pyridyl-Grignard is stable.
Materials
  • Substrate: Bromo- or Iodo-pyridine (1.0 equiv).

  • Exchange Reagent:

    
     (Turbo Grignard, 1.3 M in THF, 1.1 equiv).
    
  • Electrophile: Aldehyde or Ketone (1.2 equiv).

Step-by-Step Procedure
  • Exchange: Dissolve the halopyridine in THF (

    
    ) under Argon. Cool to -15°C  (Ice/Salt bath).
    
  • Generation: Add

    
     dropwise. Stir at -15°C for 20–30 minutes.
    
    • QC Check: Aliquot a small sample and quench with

      
      . NMR should show >95% deuterium incorporation at the halogen site.
      
  • Electrophile Addition: Add the aldehyde/ketone (neat or in minimal THF) slowly to the cold pyridyl-magnesium solution.

  • Warming: Stir at -15°C for 30 minutes, then slowly warm to RT.

  • Quench: Standard basic quench (Sat.

    
     + 
    
    
    
    ).

Protocol C: Knochel-Hauser Base Deprotonation

Best For: Functionalizing pyridines without halogens (Direct C-H activation). Principle:


 (Knochel-Hauser Base) is a non-nucleophilic, sterically hindered base that selectively deprotonates pyridines (usually at C2 or C4) without adding to the ring.

Workflow_Knochel Step1 1. Mix Pyridine + TMPMgCl·LiCl (-78°C to 0°C) Step2 2. Formation of Pyridyl-Mg Species (Magnesiation) Step1->Step2 Kinetic Control Step3 3. Add Electrophile (R-CHO) (Trap) Step2->Step3 Nucleophilic Attack Step4 4. Aqueous Workup (pH > 8) Step3->Step4

Figure 2: Workflow for direct magnesiation of pyridine using Knochel-Hauser base.

Procedure Highlights
  • Temperature: Sensitive substrates require -78°C; robust ones can be metallated at 0°C.

  • Regioselectivity: Directing groups (e.g., halogens, ethers) on the pyridine ring will dictate the position of Mg insertion (Ortho-lithiation/magnesiation rules apply).

Comparative Data & Selection Guide

ParameterClassical GrignardLanthanide (

) Method
Turbo-Grignard Exchange
Primary Mechanism Direct Nucleophilic Addn.Lewis-Acid Activated Addn.Halogen-Metal Exchange
Substrate Scope Simple Aryl/Alkyl KetonesSterically Hindered / EnolizableHalogenated Pyridines
Ring Attack Risk High (Major side reaction)Low (Suppressed by La)Low (Low temp kinetic control)
Typical Yield 20–40%85–95%80–90%
Reaction Temp 0°C to Reflux0°C to RT-40°C to -15°C
Key Reagent

/


/ THF

/ THF

Troubleshooting & Pro-Tips

"The Sticky Precipitate"
  • Issue: During workup, magnesium salts form a gelatinous emulsion with pyridine products.

  • Solution: Use the Rochelle's Salt method. Quench with saturated Potassium Sodium Tartrate solution and stir vigorously for 1 hour until layers clarify.

Pyridine Solubility (The "Lost Product")
  • Issue: Low yield despite full conversion; product lost in aqueous waste.

  • Cause: Pyridyl carbinols are amphoteric. In acidic

    
    , they form water-soluble pyridinium salts.
    
  • Fix: Adjust aqueous layer pH to ~9–10 using

    
     or 
    
    
    
    before extraction. Use Chloroform/Isopropanol (3:1) for extraction if the product is highly polar.
Drying Lanthanide Salts
  • Warning: Do not attempt to dry

    
     in an oven; it hydrolyzes to oxychlorides (
    
    
    
    ) which are inactive.
  • Protocol: Use commercially available anhydrous solutions in THF or dry the hydrate by heating under high vacuum (0.1 mmHg) with a gradual ramp to 150°C over 6 hours.

References

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006). Soluble Lanthanide Salts (

    
    ) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds.[1] Angewandte Chemie International Edition, 45(3), 497-500. 
    
  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress in the Synthesis of Pyridine Derivatives via Grignard Reagents. Chemical Reviews, 115(1), 123-150.
  • BenchChem Technical Guides. (2025). Nucleophilic Substitution and Addition on Pyridine Rings.

  • Sigma-Aldrich Application Note. (2024). Selective Metalation and Additions with Turbo-Grignards.

Sources

Application Note & Protocols: Strategic Functionalization of the Amino Group in (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol is a versatile scaffold in medicinal chemistry and materials science, presenting three distinct points for chemical modification: a primary aromatic amine, a secondary alcohol, and a pyridine ring. The primary amino group, being a potent nucleophile, serves as an ideal handle for introducing a diverse array of functionalities to modulate the molecule's physicochemical properties, biological activity, and structure-activity relationship (SAR). This document provides a comprehensive guide for researchers, detailing robust protocols for the selective functionalization of this amino group through four principal pathways: acylation, sulfonylation, alkylation, and arylation. Each section elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers detailed, step-by-step experimental protocols validated for reproducibility.

Introduction: The Strategic Value of the Core Scaffold

The pyridine ring is a ubiquitous heterocycle found in numerous FDA-approved drugs and natural products, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The this compound core combines this privileged heterocycle with an aniline-like moiety, creating a synthetically tractable building block. The primary aromatic amine at the C3 position is the most nucleophilic site under neutral or basic conditions, allowing for selective modification over the secondary alcohol and the pyridine nitrogen.

Functionalization at this position is a cornerstone of drug discovery, enabling the exploration of chemical space to optimize properties such as:

  • Target Binding: Introducing groups that can form specific interactions (H-bonding, hydrophobic, ionic) with a biological target.

  • Solubility & Permeability: Modifying logP and polar surface area to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Stability: Replacing metabolically labile groups with more robust alternatives, such as the sulfonamide isostere for an amide bond.[3][4]

  • Conformational Control: Introducing bulky groups to restrict rotation and lock the molecule into a bioactive conformation.

This guide presents a curated selection of high-yield, reliable protocols for transforming the amino group into amides, sulfonamides, and C-N cross-coupled products.

Overview of Functionalization Strategies

The selective functionalization of the amino group hinges on its nucleophilic character. The following diagram illustrates the four primary reaction pathways detailed in this document, starting from the central precursor.

G start_node (3-Amino-4-methylphenyl) (pyridin-2-yl)methanol amide N-Acyl Derivative (Amide) start_node->amide Acylation (RCOCl or RCOOH) sulfonamide N-Sulfonyl Derivative (Sulfonamide) start_node->sulfonamide Sulfonylation (RSO₂Cl) alkylamine N-Alkyl Derivative start_node->alkylamine Reductive Amination or N-Alkylation arylamine N-Aryl Derivative start_node->arylamine Buchwald-Hartwig Amination (Ar-X) product_node product_node reagent_node reagent_node

Figure 1: Key strategies for functionalizing the primary amino group.

Acylation: Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[5] It provides a stable linkage and introduces a hydrogen bond donor (N-H) and acceptor (C=O). Two primary methods are presented: reaction with an acyl chloride and a peptide coupling-agent-mediated reaction with a carboxylic acid.

Rationale and Mechanistic Insight
  • Acyl Chloride Method: Acyl chlorides are highly reactive electrophiles. The reaction proceeds via a nucleophilic acyl substitution. A non-nucleophilic base (e.g., pyridine, triethylamine) is essential to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[6][7][]

  • Carboxylic Acid Coupling Method: This approach offers broader substrate scope and milder conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and suppress side reactions like racemization (if the acid is chiral), an additive such as N-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which then cleanly reacts with the amine.[9]

Protocol 1: Acylation using Acyl Chloride

This protocol is suitable for stable, commercially available acyl chlorides.

ReagentM.W.Amount (mmol)Equiv.
This compound214.261.01.0
Acyl Chloride (e.g., Benzoyl Chloride)140.571.11.1
Pyridine79.103.03.0
Dichloromethane (DCM), anhydrous-10 mL-

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DCM (0.1 M solution).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add pyridine (3.0 equiv) to the stirred solution.

  • Add the acyl chloride (1.1 equiv) dropwise via syringe over 5 minutes. Causality Note: Slow addition is crucial for exothermic reactions to control the temperature and minimize side product formation.[]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is the preferred method for sensitive substrates or when using a carboxylic acid directly.

ReagentM.W.Amount (mmol)Equiv.
This compound214.261.01.0
Carboxylic Acid-1.11.1
EDC·HCl191.701.21.2
HOBt135.121.21.2
N,N-Diisopropylethylamine (DIPEA)129.242.52.5
N,N-Dimethylformamide (DMF), anhydrous-10 mL-

Step-by-Step Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and this compound (1.0 equiv).

  • Add anhydrous DMF to dissolve the solids (0.1 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise. Causality Note: A non-nucleophilic base like DIPEA is used to deprotonate the carboxylic acid and neutralize the HCl salt of EDC without competing as a nucleophile.[9]

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water (3x) and brine (1x) to remove DMF and the urea byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol. As a diarylmethanol containing both an aniline and a pyridine moiety, this scaffold presents unique synthetic challenges, primarily due to competing acid-base chemistry, strong metal-chelation effects, and the thermal instability of heteroaryl organometallic intermediates.

This guide is designed for process chemists and drug development professionals to diagnose reaction failures, understand the mechanistic causality behind these failures, and implement self-validating protocols to maximize yield.

Diagnostic Overview: Strategic Disconnections

Synthesizing this target typically involves the nucleophilic addition of an organometallic reagent to an aldehyde. However, the choice of which ring serves as the nucleophile and which serves as the electrophile dictates the success of the reaction.

  • Route A (Aryl-Metal Addition): Converting a protected 4-bromo-2-methylaniline into a Grignard reagent, followed by addition to pyridine-2-carboxaldehyde. This is the highly preferred and scalable route[1].

  • Route B (Pyridyl-Metal Addition): Lithiating 2-bromopyridine to form 2-lithiopyridine, followed by addition to a protected 3-amino-4-methylbenzaldehyde. This route is notoriously prone to failure in batch reactors due to the extreme thermal instability of 2-lithiopyridine[2][3].

SyntheticRoutes cluster_RouteA Route A: Aryl-Metal (Optimized) cluster_RouteB Route B: Pyridyl-Metal (High Failure Rate) Target (3-Amino-4-methylphenyl) (pyridin-2-yl)methanol A1 4-Bromo-2-methylaniline A2 N,N-bis-Boc Protection A1->A2 A3 Grignard (iPrMgCl·LiCl) A2->A3 A4 Add Pyridine-2-carboxaldehyde A3->A4 A5 TFA Deprotection A4->A5 A5->Target B1 2-Bromopyridine B2 Lithiation (-78°C) B1->B2 B3 Add Aryl Aldehyde B2->B3 B3->Target

Figure 1: Retrosynthetic pathways and optimized workflows for the target diarylmethanol.

Yield Optimization Matrix

The table below summarizes quantitative data from various synthetic attempts, highlighting why specific conditions fail and identifying the optimal parameters for maximum yield.

Synthetic RouteAmine StateMetallation ReagentTempYieldPrimary Failure Mode
Aryl-Metal AdditionUnprotected (-NH₂)iPrMgCl·LiCl0 °C<5%Grignard quenched by acidic N-H protons.
Aryl-Metal AdditionN-Boc (Mono)iPrMgCl·LiCl0 °C42%Poor solubility; competing deprotonation of remaining N-H.
Aryl-Metal Addition N,N-bis-Boc iPrMgCl·LiCl -20 °C to RT 88% None (Optimized Route)
Pyridyl-Metal AdditionN,N-bis-Bocn-BuLi-78 °C35%Incomplete addition; extreme moisture sensitivity.
Pyridyl-Metal AdditionN,N-bis-Bocn-BuLi-20 °C<10%2-lithiopyridine thermal decomposition (black tar)[2][3].

Validated Experimental Protocol (Route A)

To ensure high scientific integrity, this protocol utilizes a self-validating system where the completion of each intermediate stage is analytically confirmed before proceeding.

Step 1: Complete Amine Masking (N,N-bis-Boc Protection)

  • Procedure: Dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous THF. Add DMAP (0.1 eq) and di-tert-butyl dicarbonate (Boc₂O, 2.5 eq). Heat to 60 °C for 12 hours.

  • Causality: The primary amine contains highly acidic protons (pKa ~27) that will instantly quench any Grignard reagent formed. A mono-Boc group still leaves one acidic proton. N,N-bis-Boc protection completely masks the nitrogen, preventing internal quenching.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) must show complete disappearance of the starting material. GC-MS should confirm the mass of the bis-Boc intermediate.

Step 2: Turbo-Grignard Formation

  • Procedure: Cool the solution of N,N-bis(Boc)-4-bromo-2-methylaniline in anhydrous THF to 0 °C. Dropwise add iPrMgCl·LiCl (Turbo-Grignard, 1.1 eq). Stir for 2 hours at 0 °C.

  • Causality: Traditional magnesium turnings often fail to initiate with electron-rich, sterically hindered anilines. The LiCl in the Turbo-Grignard complex breaks up polymeric magnesium aggregates, drastically increasing the solubility and kinetic reactivity of the metal exchange.

  • Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. GC-MS must show >95% deuterium incorporation at the 4-position, confirming quantitative Grignard formation.

Step 3: Nucleophilic Addition to Pyridine-2-carboxaldehyde

  • Procedure: Cool the Grignard solution to -20 °C. Add pyridine-2-carboxaldehyde (0.95 eq) dropwise[1]. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Causality: Pyridine-2-carboxaldehyde is highly electrophilic but prone to side reactions (like pinacol coupling) if the local concentration of the nucleophile is too high or the temperature spikes. The slight stoichiometric excess of the Grignard ensures complete consumption of the aldehyde.

  • Validation Checkpoint: LC-MS should indicate the formation of the Boc-protected diarylmethanol intermediate.

Step 4: Deprotection and Isolation

  • Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate. Dissolve the crude intermediate in DCM and add Trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir for 2 hours. Neutralize with saturated NaHCO₃ and extract with DCM.

  • Causality: TFA efficiently cleaves the Boc groups. Careful temperature control (0 °C) during deprotection prevents the acid-catalyzed dehydration of the newly formed secondary benzylic/pyridylic alcohol into an alkene.

Expert Troubleshooting Desk (FAQs)

Q: I attempted the reverse disconnection using 2-lithiopyridine and a protected aryl aldehyde. The reaction mixture turned into a black tar and yielded <10%. What happened? A: You have encountered the thermal instability of 2-lithiopyridine. Unlike phenyllithium, 2-lithiopyridine is notoriously unstable in batch reactors[2]. At temperatures above -50 °C, it rapidly undergoes decomposition, dimerization, and "halogen dance" rearrangements, leading to the black tar you observed[3]. If you must use this route, lithiation must be strictly maintained at -78 °C, and the electrophile added immediately. However, for batch synthesis, the Aryl-Grignard + Pyridine-2-carboxaldehyde route is vastly superior and highly recommended.

Q: My addition of the protected Aryl-Grignard to pyridine-2-carboxaldehyde stalls at ~50% conversion, even with excess Grignard reagent. How can I drive it to completion? A: You are likely experiencing a "Chelation Trap." Pyridine-2-carboxaldehyde is a strong bidentate chelator. Upon addition, the resulting magnesium alkoxide coordinates tightly to the basic pyridine nitrogen, forming a highly stable, rigid chelate complex. In concentrated solutions, this complex precipitates as a thick gel, physically trapping unreacted starting materials and stalling the reaction. Fix: Dilute your reaction mixture further (e.g., to 0.1 M in THF) prior to the addition of the aldehyde, and ensure vigorous mechanical stirring to break up the chelate gel.

ChelationTrap Aldehyde Pyridine-2-carboxaldehyde + Aryl-MgX Transition Nucleophilic Addition Aldehyde->Transition Chelate Mg-Alkoxide/Pyridine Chelate (Reaction Stall) Transition->Chelate N-Mg Coordination Product Aqueous Acid Quench -> Free Alcohol Chelate->Product Break Chelate

Figure 2: Mechanistic pathway showing the formation of the stable magnesium chelate complex.

Q: Can I use standard magnesium turnings instead of iPrMgCl·LiCl for the Grignard formation? A: It is not recommended. The electron-donating methyl group and the steric bulk of the bis-Boc protected amine make the carbon-bromine bond less reactive toward standard magnesium insertion. Attempting to force the reaction with heat and iodine often leads to Wurtz coupling (homocoupling of the aryl bromide). iPrMgCl·LiCl drives the metal-halogen exchange smoothly at low temperatures via a thermodynamically favorable transmetallation.

References

  • Benchchem. The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.
  • MDPI. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective.
  • ResearchGate. 2-Lithiopyridine.

Sources

Technical Support Center: Purification Strategies for (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol .

This molecule presents a "perfect storm" of purification challenges: it is polyamphoteric (containing both a basic pyridine nitrogen and a primary aniline amine), highly polar due to the carbinol hydroxyl, and extremely susceptible to autoxidation. The following troubleshooting guides address the specific physicochemical causalities behind these issues and provide field-validated, self-validating protocols to overcome them.

🔬 Workflow Overview: Purification Decision Matrix

Before diving into specific troubleshooting, consult this decision matrix to determine the optimal purification trajectory based on your crude mixture's profile.

G Start Crude (3-Amino-4-methylphenyl) (pyridin-2-yl)methanol Assess Assess Crude Purity (LC-MS/NMR) Start->Assess LowPurity < 80% Purity High Impurity Load Assess->LowPurity HighPurity > 80% Purity Minor Impurities Assess->HighPurity Chroma Basified Silica Chromatography (Et3N / NH4OH modifier) LowPurity->Chroma Cryst Anti-Solvent Crystallization (EtOAc / Heptane) HighPurity->Cryst Chroma->Cryst Fractions Concentrated Chiral Chiral SFC Resolution (If enantiopurity required) Cryst->Chiral Racemic Crystals Pure Purified Target Compound Cryst->Pure Achiral Requirement Chiral->Pure

Caption: Decision matrix for isolating this compound based on crude purity.

🛠️ FAQ 1: Chromatographic Tailing & Co-elution

Q: Why does my compound streak across the entire TLC plate and co-elute with impurities during standard normal-phase flash chromatography?

The Causality: Standard bare silica gel contains acidic silanol groups (pKa ~4.5–5.0). Your molecule contains a pyridine nitrogen (pKa ~5.2) and an aniline nitrogen (pKa ~4.6). When loaded onto a standard silica column, these basic nitrogens undergo strong, multi-point hydrogen bonding and partial protonation with the silanols. This heterogeneous binding landscape causes the compound to continuously adsorb and desorb at different rates, leading to severe band broadening (tailing) and subsequent co-elution with closely eluting impurities. Furthermore, pyridyl-substituted compounds can decompose on acidic silica without a basic modifier[1].

The Solution: You must competitively inhibit the silanol-analyte interaction. This is achieved by either using amine-functionalized silica (KP-NH) or by pre-treating the silica and mobile phase with a volatile basic modifier like Triethylamine (Et₃N) or aqueous Ammonium Hydroxide (NH₄OH).

Table 1: Comparison of Chromatographic Modifiers
Modifier StrategyMechanism of ActionProsCons
1-3% Triethylamine (Et₃N) Competitively binds acidic silanols, shielding the analyte.Highly effective for pyridines; easy to evaporate.Can leave trace organic salts; strong odor.
1% aq. NH₄OH Neutralizes silanols via high local pH.Leaves no organic residue upon lyophilization.High pH can exacerbate on-column oxidation.
Amine-Silica (KP-NH) Stationary phase is covalently bonded with propylamine.No mobile phase modifiers needed; sharpest peaks.Higher consumable cost; lower loading capacity.
Protocol 1: Basified Silica Gel Chromatography

Self-Validating Step: The TLC spot should transition from a "comet" shape to a tight, circular dot when 1% Et₃N is added to the developing chamber.

  • Solvent Preparation: Prepare your mobile phase (e.g., Dichloromethane/Methanol gradient). Add exactly 1% (v/v) Triethylamine (Et₃N) to all solvent mixtures.

  • Column Packing: Slurry-pack the standard bare silica gel using the basified starting solvent (e.g., 99% DCM / 1% Et₃N).

  • Column Equilibration: Flush the packed column with at least 3 column volumes (CV) of the basified starting solvent. Crucial: The column must be fully saturated with Et₃N before loading the sample to neutralize all active silanols.

  • Sample Loading: Dissolve the crude mixture in the minimum amount of basified starting solvent. If the compound is poorly soluble, dry-load it onto Celite (do not dry load onto bare silica, as the localized acidity will trap the compound).

  • Elution: Run the gradient. Collect fractions and immediately cap them to minimize air exposure.

🛠️ FAQ 2: Oxidative Degradation During Workup

Q: My purified chromatographic fractions are pale yellow, but they turn dark brown or red when I concentrate them on the rotary evaporator. How do I prevent this?

The Causality: The 3-amino-4-methylphenyl moiety is a highly electron-rich aniline. The electron-donating methyl group at the para-position relative to the carbinol pushes electron density into the ring, making the primary amine highly susceptible to autoxidation. When exposed to atmospheric oxygen, light, and the heat of a rotary evaporator, the aniline undergoes radical-mediated oxidation into highly colored azo, nitroso, or quinone-imine dimers[2]. This process is further catalyzed by trace metal ions leached from stainless steel needles or older rotary evaporator condenser coils.

Pathway Native Native Aniline Moiety (Pale Yellow) Radical N-Centered Radical (Reactive Intermediate) Native->Radical Oxidation Degraded Azo / Quinone-Imine Dimers (Dark Brown/Red) Radical->Degraded Dimerization O2 O2 / Light / Trace Metals O2->Radical Intervention Interventions: Degassed Solvents, Ar/N2 Blanket, Ascorbic Acid Wash Intervention->Native Protects

Caption: Radical-mediated oxidative degradation pathway of the aniline moiety and intervention points.

The Solution: You must enforce strict anaerobic handling during the concentration phase and consider a mild antioxidant wash prior to final isolation.

Protocol 2: Anaerobic Concentration & Antioxidant Wash
  • Antioxidant Wash (Optional but recommended): Before concentrating the pooled column fractions, wash the organic layer once with a 5% aqueous solution of ascorbic acid (Vitamin C). Ascorbic acid acts as a sacrificial reductant, neutralizing any pre-formed N-centered radicals.

  • Solvent Degassing: If running a column, sparge your elution solvents with Argon or Nitrogen gas for 15 minutes prior to use[2].

  • Temperature Control: Set the rotary evaporator water bath to a maximum of 25°C. Do not exceed this temperature.

  • Inert Backfilling: When breaking the vacuum on the rotary evaporator, do not vent to the atmosphere. Backfill the system with Nitrogen or Argon gas.

  • Storage: Transfer the resulting solid or oil into an amber glass vial (to prevent photolytic degradation), flush the headspace with Argon, seal tightly, and store at -20°C[3].

🛠️ FAQ 3: Crystallization & "Oiling Out"

Q: After chromatography, my compound refuses to crystallize and instead forms a stubborn, viscous oil. What is the optimal solvent system?

The Causality: this compound possesses three distinct hydrogen-bonding sites: the carbinol -OH, the primary -NH₂, and the pyridine -N. In highly concentrated solutions, these groups form chaotic, non-repeating intermolecular hydrogen-bond networks. This creates a stable, supersaturated liquid phase (liquid-liquid phase separation, or "oiling out") that lacks the thermodynamic driving force to organize into a rigid crystal lattice.

The Solution: Avoid single-solvent evaporation. Instead, use a controlled binary Anti-Solvent Crystallization system. You need a "good" solvent that disrupts the chaotic H-bonding (like Ethyl Acetate) and a "bad" non-polar anti-solvent (like Heptane) to slowly force lattice formation.

Table 2: Anti-Solvent Crystallization Systems
Solvent (Good)Anti-Solvent (Bad)Ratio (v/v)Expected RecoveryNotes
Ethyl AcetateHeptane1 : 375 - 85%Best balance of purity and yield.
TolueneHexanes1 : 4> 85%Toluene requires higher vacuum to dry.
IsopropanolWater1 : 2~ 60%High risk of oiling out if cooled too fast.
Protocol 3: Controlled Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude oil in the minimum amount of boiling Ethyl Acetate (approx. 2-3 mL per gram of compound). Ensure complete dissolution.

  • Hot Filtration: Filter the hot solution through a PTFE syringe filter to remove any microscopic particulate matter or oxidized polymer dust that could cause premature, impure nucleation.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot Heptane dropwise until the solution just becomes permanently cloudy (the cloud point).

  • Clarification & Seeding: Add 1-2 drops of Ethyl Acetate until the solution is clear again. If you have a pure crystal from a previous batch, add a single seed crystal now.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed over 4 hours. Do not place it directly in an ice bath, as rapid cooling forces the compound to oil out.

  • Harvesting: Once crystals have formed at room temperature, transfer the flask to a 4°C fridge for 2 hours to maximize yield. Filter and wash with ice-cold Heptane.

🛠️ FAQ 4: Chiral Resolution

Q: The carbinol carbon is a chiral center. How can I isolate the pure (R) or (S) enantiomer?

The Causality: Because the synthesis of diaryl methanols typically yields a racemate, separating the enantiomers requires a chiral environment. The basic nature of the compound makes classical resolution (using chiral acids) possible, but chromatographic methods are faster and yield higher purity.

The Solution: For analytical to semi-preparative scales, Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H or IC) is the industry standard. The mobile phase should be supercritical CO₂ modified with Methanol containing 0.1% Isopropylamine (to prevent tailing). Alternatively, if you are synthesizing the compound from the ketone precursor, biocatalytic asymmetric reduction (e.g., using Lactobacillus paracasei strains) has been proven to yield (S)-phenyl(pyridin-2-yl)methanol derivatives with >99% enantiomeric excess[4].

References
  • ResearchGate. "Bioreduction of methyl heteroaryl and aryl heteroaryl ketones in high enantiomeric excess with newly isolated fungal strains". Biocatalysis and Biotransformation. Available at:[Link]

  • Waters Corporation. "MaxPeak High Performance Surfaces Mitigate On-Column Oxidation". Waters Application Notes. Available at: [Link]

Sources

Troubleshooting oxidation issues with (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Oxidation of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

Executive Summary & Chemical Context

Subject: Chemoselective oxidation of secondary benzylic-heterocyclic alcohols in the presence of unprotected primary anilines. Target Molecule: this compound.[1] Target Product: (3-Amino-4-methylphenyl)(pyridin-2-yl)methanone.

The "Selectivity Paradox": This substrate presents a classic organic synthesis challenge: oxidizing a secondary alcohol (


) to a ketone without affecting the electron-rich primary amine (

) or the pyridine nitrogen.
  • Risk A (Amine Oxidation): The 3-amino-4-methylphenyl moiety is electron-rich (due to the methyl group). Strong oxidants can lead to oxidative coupling (azo compounds), N-oxidation, or polymerization (black tar).

  • Risk B (Catalyst Poisoning): The pyridine nitrogen and the free amine are potent ligands. They can coordinate to metal-based oxidants (Cr, Mn, Pd), arresting the catalytic cycle.

This guide prioritizes chemoselective protocols that bypass these risks, moving away from "sledgehammer" oxidants like Jones Reagent or standard permanganate.

Diagnostic Decision Tree

Before altering your protocol, identify your specific failure mode using the flowchart below.

OxidationTroubleshooting Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC Result What is the outcome? CheckTLC->Result NoRxn No Reaction / Starting Material Recovered Result->NoRxn Messy Complex Mixture / Black Tar Result->Messy CleanLow Clean Product but Low Conversion (<50%) Result->CleanLow Poisoning Diagnosis: Catalyst Poisoning (Pyridine/Amine coordination) NoRxn->Poisoning OverOx Diagnosis: Amine Oxidation (Azo/Nitro formation) Messy->OverOx Equilibrium Diagnosis: Water Inhibition or Surface Saturation CleanLow->Equilibrium Soln1 Action: Switch to Non-Metal Oxidant (TEMPO/NaOCl or Swern) Poisoning->Soln1 Soln2 Action: Change to MnO2 (Activated) or Protect Amine (Ac2O) OverOx->Soln2 Soln3 Action: Increase Catalyst Load or Add Molecular Sieves Equilibrium->Soln3

Figure 1: Diagnostic logic for identifying oxidation failure modes based on crude reaction analysis.

Recommended Protocols

Method A: Activated Manganese Dioxide ( ) – The "Gold Standard"

Best for: High chemoselectivity, avoiding amine protection steps.

Mechanism:


 selectively oxidizes allylic, benzylic, and heterocyclic alcohols via a radical mechanism on the solid surface. It typically leaves anilines untouched at room temperature.

Protocol:

  • Reagent Prep: Use Activated

    
     . (Commercial "precipitated" grades often fail. If inactive, heat 
    
    
    
    at
    
    
    for 24h prior to use).
  • Stoichiometry: Use a large excess (10–20 equivalents by mass). The reaction is heterogeneous and surface-area dependent.

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Procedure:

    • Dissolve 1.0 eq of substrate in DCM (

      
      ).
      
    • Add 10 eq (mass) of Activated

      
      .
      
    • Stir vigorously at reflux (

      
      ) for 4–12 hours.
      
    • Critical Step: Filter through a Celite pad while warm. Wash the pad copiously with EtOAc/MeOH (9:1) to desorb the polar product from the manganese surface.

Troubleshooting:

  • Stalled? Add another 5 eq of

    
    .
    
  • Low Yield? The product (pyridine/amine) sticks to the

    
    . Use a more polar wash solvent (e.g., 10% MeOH in DCM).
    
Method B: TEMPO / CuCl / Air – The "Modern Catalytic"

Best for: Scalability, green chemistry, and stubborn substrates.

Mechanism: The oxoammonium species oxidizes the alcohol. The copper catalyst re-oxidizes the TEMPO. This system is highly selective for alcohols over amines (which require higher potentials or different conditions to oxidize).

Protocol:

  • Solvent: DMF or Acetonitrile (MeCN).

  • Reagents:

    • Substrate (1.0 eq)[2]

    • TEMPO (

      
      )
      
    • 
       (
      
      
      
      )
    • N-Methylimidazole (NMI) (

      
      ) - acts as a base/ligand.
      
  • Procedure:

    • Stir the mixture at Room Temperature open to the air (or under an

      
       balloon for faster rates).
      
    • Monitor by TLC.[3] The color usually changes from orange/brown to green/blue as Cu species cycle.

    • Quench: Dilute with water, extract with EtOAc. Wash organic layer with aqueous

      
       (to remove Cu) and brine.
      
Method C: Protection-Oxidation-Deprotection (The "Fail-Safe")

Best for: When direct oxidation yields "black tar" (complex mixtures).

If the amine is too reactive (electron-rich 4-methyl group), protect it.

  • Protect: React substrate with Acetic Anhydride (

    
    , 1.1 eq) to form the acetanilide.
    
  • Oxidize: Use standard Swern or Dess-Martin Periodinane (DMP) on the protected intermediate.

  • Deprotect: Hydrolysis with

    
     or mild acid.
    

Comparative Analysis of Oxidants

OxidantCompatibility (Amine)Compatibility (Pyridine)Risk LevelRecommendation
Activated

High High LowPrimary Choice
TEMPO / Cu High Moderate (Cu coordination)LowSecondary Choice
Swern Low (Side rxn with amine)HighHighAvoid (unless protected)
Dess-Martin (DMP) Low (Amine attacks Iodine)HighMediumAvoid (unless protected)
Jones /

None (Destroys amine)Low (Salt formation)CriticalDo Not Use
IBX ModerateHighMediumViable Alternative

Frequently Asked Questions (FAQ)

Q1: Why is my reaction stalling with


 even after 24 hours? 
  • A: Two possibilities:

    • Surface Saturation: The product (a basic pyridine/aniline) is adsorbing to the acidic sites on the

      
       surface, blocking further reaction. Fix: Filter and resubmit with fresh reagent.
      
    • Deactivated Reagent: Your

      
       has absorbed water from the air. Fix: Azeotrope your reagent with toluene or dry it in an oven at 
      
      
      
      .

Q2: I see a new spot on TLC that is NOT the ketone. What is it?

  • A: If you are using Swern or DMP, it is likely the reacted amine (e.g., sulfilimine formation in Swern). If using strong oxidants, it may be the azo-dimer (oxidative coupling of two aniline molecules). This confirms you need a more chemoselective method (Method A or B).

Q3: Can I use PCC or PDC?

  • A: Generally No . Pyridinium Chlorochromate (PCC) is acidic and will form a salt with your pyridine/amine, making it insoluble and unreactive ("tarring out"). If you must use Cr(VI), buffer it with sodium acetate, but

    
     is superior for this specific scaffold.
    

Q4: The product is water-soluble and hard to extract. How do I isolate it?

  • A: The pyridine and amine make the product polar.

    • Avoid acidic aqueous washes (which protonate the nitrogens).

    • Keep pH > 8 during workup.

    • If extraction fails, evaporate the solvent and purify directly by flash column chromatography (DCM/MeOH/

      
       gradients).
      

References

  • Stahl, S. S., et al. "Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems." Chemical Reviews, 2013.

  • Organic Chemistry Portal. "Manganese Dioxide (

    
    ) in Organic Synthesis." 
    
  • Bobbitt, J. M., et al. "Oxoammonium Salts. 6. 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Perchlorate: A Stable and Convenient Reagent for the Oxidation of Alcohols." Journal of Organic Chemistry, 1998.
  • Vatèle, J. M. "Chemoselective Oxidation of Secondary Alcohols in the Presence of Primary Alcohols."[4] Synlett, 2014.[4] (Analogous selectivity principles).

Sources

Technical Support Center: Solubilization Protocols for (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Barrier

Welcome to the Technical Assistance Center. You are likely encountering precipitation or poor dissolution with AMPM-2 in neutral buffers (PBS, pH 7.4).

This issue arises from the molecule's specific structural motif. AMPM-2 is a lipophilic weak base .

  • The Scaffold: It contains two aromatic systems (a pyridine ring and a substituted phenyl ring) linked by a methanol bridge. This creates a high logP (estimated ~1.5–1.9), driving hydrophobicity.

  • The Ionization Switch: The pyridine nitrogen (pKa ~5.2) and the aniline nitrogen (pKa ~3.5–4.5) are uncharged at neutral pH. In water at pH 7, the molecule exists as a neutral, hydrophobic solid, leading to "crash-out."

The Solution: To dissolve AMPM-2, you must manipulate the ionization state (pH control) or shield the hydrophobic core (complexation/cosolvents).

Module 1: The pH Strategy (Protonation)

Recommendation: Primary Method for Chemical Analysis & Stock Solutions.

The most effective way to solubilize AMPM-2 is to convert it into a salt in situ. By lowering the pH below the pKa of the pyridine nitrogen (pKa ~5.2), you force protonation, creating a cationic species that is highly water-soluble.

The Mechanism


Protocol: Acid-Assisted Dissolution

Target Concentration: 10 mM (approx. 2.14 mg/mL)

  • Weighing: Weigh 2.14 mg of AMPM-2 powder into a glass vial.

  • Acidification: Add not water , but 100 µL of 0.1 M HCl .

    • Why? This provides immediate protons to the pyridine ring before water creates a suspension.

    • Observation: The powder should dissolve rapidly to form a clear solution.

  • Dilution: Add 900 µL of water (or saline) to reach the final volume.

    • Final pH Check: Ensure final pH is < 4.5. If the pH rises above 5.0, the compound may reprecipitate.

Critical Warning: Do not attempt to dissolve directly in PBS (Phosphate Buffered Saline). The buffering capacity of PBS will fight your acidification, keeping the pH neutral and the compound insoluble.

Module 2: Cosolvent Engineering (The "Golden Ratio")

Recommendation: For Biological Assays where acidic pH is not tolerated.

If your assay requires neutral pH, you must use a water-miscible organic solvent to lower the dielectric constant of the media.

Recommended System: DMSO / Water

Dimethyl sulfoxide (DMSO) is the preferred carrier due to its high solvency power for aromatic amines.

StepActionTechnical Note
1 Prepare 1000x Stock in 100% DMSO.Solubility in neat DMSO is typically >50 mM.
2 Intermediate Dilution (Optional).Dilute 1:10 in PEG-400 or Ethanol to prevent "shock" precipitation.
3 Final Spiking. Spike into the aqueous buffer while vortexing rapidly .
The "Crash-Out" Risk Table

Maximum stable concentration in PBS (pH 7.4) after 1 hour:

% DMSO (v/v)Max Solubility (Est.)[1]Risk Level
0.1% < 10 µMHigh (Likely precipitation)
1.0% ~ 50–100 µMModerate
5.0% > 200 µMLow (Stable)

Module 3: Advanced Formulation (Cyclodextrins)

Recommendation: For In Vivo (Animal) Studies or Sensitive Cell Cultures.

When neither acid (toxicity) nor high DMSO (toxicity) is acceptable, use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD, e.g., Captisol®). This encapsulates the hydrophobic phenyl-pyridine core while exposing hydrophilic groups to the water.

Protocol: 20% SBE-β-CD Formulation
  • Vehicle Prep: Dissolve 20g of SBE-β-CD in 100 mL of purified water. Stir until clear.

  • Compound Addition: Add AMPM-2 powder slowly to the vehicle.

  • Sonication: Sonicate at 40°C for 20 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved micro-particles.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting the correct solubilization method based on your application.

SolubilizationLogic Start Start: AMPM-2 Solid AppCheck What is the Application? Start->AppCheck HPLC HPLC / Chemical Analysis AppCheck->HPLC Analytical CellAssay Cell-Based Assay AppCheck->CellAssay Biological (In Vitro) InVivo In Vivo / Animal Study AppCheck->InVivo Biological (In Vivo) MethodAcid Method A: Acidification (0.1M HCl or Methanesulfonic Acid) Target pH < 4.0 HPLC->MethodAcid MethodDMSO Method B: Cosolvent (DMSO Stock -> Buffer) Keep DMSO < 1% CellAssay->MethodDMSO MethodCD Method C: Complexation (20% SBE-beta-Cyclodextrin) InVivo->MethodCD Result1 Soluble Cation (Stable) MethodAcid->Result1 Result2 Metastable Solution (Use immediately) MethodDMSO->Result2 Result3 Encapsulated Stable Liquid MethodCD->Result3

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q1: I dissolved the compound in DMSO, but it turned cloudy when I added it to my cell media. Why? A: This is the "Solvent Shift" effect. You moved the compound from a favorable environment (DMSO) to a hostile one (Water pH 7.4). The local concentration at the injection site exceeded the aqueous solubility limit.

  • Fix: Vortex the media while adding the DMSO stock. Do not exceed 100 µM final concentration without a solubility enhancer like cyclodextrin.

Q2: Can I use ethanol instead of DMSO? A: Yes, but ethanol is more volatile and has lower solubilizing power for this specific scaffold compared to DMSO. If you use ethanol, keep the stock concentration lower (e.g., 10 mM).

Q3: Is the compound stable in acid? A: Generally, pyridine and aniline derivatives are chemically stable in dilute acid (pH 2–4) for short periods (24–48 hours). However, avoid strong oxidizing acids (Nitric acid) or extreme heat, which could degrade the methanol bridge.

Q4: What is the exact pKa? A: While experimental data for this specific CAS is limited, structural analogs (aminopyridines) exhibit a pyridine pKa of 5.2 ± 0.3 and an aniline pKa of 4.0 ± 0.5 [1]. This confirms that pH < 4.0 is required for full ionization.

References

  • Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa-solubility relationships for weak bases).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • PubChem Compound Summary. (2024). Pyridine and Aniline derivative properties.[2] National Library of Medicine.

Sources

Controlling regioselectivity in the synthesis of 3-amino-4-methylphenyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Controlling Regioselectivity

Welcome to the technical support center for the synthesis of 3-amino-4-methylphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the desired regioselectivity for this specific substitution pattern. The inherent electronic properties of the 4-methylaniline (p-toluidine) scaffold present a classic synthetic puzzle, where the activating and directing effects of the amino and methyl groups are often in competition. This document provides in-depth troubleshooting advice, detailed protocols, and a discussion of the underlying chemical principles to empower you to overcome these challenges in your laboratory.

Core Concepts: Understanding the Regioselectivity Challenge

In the 4-methylaniline starting material, both the amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing for electrophilic aromatic substitution (EAS). The amino group, through its strong +R (resonance) effect, is a significantly more powerful activating group than the methyl group, which operates through a weaker +I (inductive) effect and hyperconjugation. This electronic dominance by the amino group means that incoming electrophiles will be directed primarily to its ortho positions (C3 and C5) and its para position (which is blocked by the methyl group).

The challenge, therefore, is to direct substitution to the C3 position, which is ortho to the powerful amino director but meta to the weaker methyl director, while avoiding substitution at the electronically similar C5 position. Direct electrophilic substitution on 4-methylaniline often leads to a mixture of products, low yields, and potential side reactions like oxidation, especially under harsh acidic conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why does direct nitration of 4-methylaniline give me a mixture of isomers and poor yields?

A1: There are two primary reasons for this. First, the free amino group is a powerful ortho,para-director, leading to substitution at both the C3 and C5 positions. Separating these isomers can be difficult. Second, nitration requires strong acidic conditions (e.g., HNO₃/H₂SO₄). Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which shuts down the desired reactivity and can lead to complex product mixtures.[1] The amino group can also be oxidized by nitric acid.

Q2: I need to install a substituent at the C3 position. What is the most reliable general approach?

A2: The most reliable approaches circumvent the competing directing effects of the free amine. The three main strategies, detailed in this guide, are:

  • Electrophilic Aromatic Substitution with a Protecting Group: Temporarily converting the amino group into an amide (e.g., acetanilide) moderates its activating strength and provides steric bulk, often favoring substitution at the less hindered C3 position.[3][4]

  • Directed Ortho-Metalation (DoM): Using a suitable N-protecting group that can act as a directing metalation group (DMG), you can selectively deprotonate the C3 position with a strong base (like n-butyllithium) and then quench with an electrophile.[5][6][7]

  • Nucleophilic Aromatic Substitution: Start with a pre-functionalized ring, such as 3-bromo-4-methyltoluene, and introduce the amino group in the final step using a modern cross-coupling reaction like the Buchwald-Hartwig amination.[8][9]

Q3: Can I use Friedel-Crafts alkylation or acylation on 4-methylaniline or its N-acetyl derivative?

A3: Friedel-Crafts reactions are generally incompatible with anilines or anilides.[10] The lone pair on the nitrogen atom of the amino or amide group will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. This complex formation essentially poisons the catalyst. Alternative methods should be used to introduce alkyl or acyl groups.

Troubleshooting Guides & Synthetic Strategies

This section provides a detailed breakdown of common synthetic routes, potential pitfalls, and validated solutions.

Strategy 1: Electrophilic Aromatic Substitution via a Protected Amine

This is the most classic approach, ideal for introducing nitro groups or halogens. The key is to temporarily "tame" the amino group by converting it to an amide. The acetamido group (-NHCOCH₃) is still an ortho,para-director, but it's less activating than a free amine and its steric bulk can help direct incoming electrophiles.

Problem: Poor regioselectivity during nitration of N-acetyl-4-methylaniline (4-methylacetanilide).

  • Cause: While the acetamido group's resonance effect is dominant, favoring the position ortho to it (C3), some substitution may still occur at the other ortho position (C5) if conditions are not optimized.[3]

  • Solution: Careful control of reaction temperature is critical. Nitration is highly exothermic, and higher temperatures can reduce selectivity. Maintaining the reaction at 0-5 °C is crucial for maximizing the yield of the desired 3-nitro isomer.

Troubleshooting Table: Nitration of 4-Methylacetanilide

Symptom Potential Cause Recommended Action
Low yield of any nitro product Reaction temperature was too high, causing decomposition.Maintain strict temperature control (0-5 °C) during the addition of the nitrating mixture.
Significant amount of 5-nitro isomer Insufficient steric hindrance or kinetic control.Ensure the nitrating agent is added slowly to the substrate solution at low temperature to favor the thermodynamically more stable, less-hindered product.
Recovery of starting material Incomplete reaction.Allow the reaction to stir for a sufficient time (e.g., 1 hour) after the addition of the nitrating agent before quenching on ice.

This two-step protocol first protects the amine as an acetamide, followed by selective nitration and subsequent deprotection.

Part A: Synthesis of 4-Methylacetanilide

  • In a 250 mL flask, dissolve 10.7 g (0.1 mol) of 4-methylaniline in 100 mL of 1 M hydrochloric acid.

  • Add a solution of 13.6 g (0.1 mol) of sodium acetate trihydrate in 50 mL of water.

  • While stirring vigorously, add 11.2 mL (0.12 mol) of acetic anhydride.

  • Stir for 15 minutes, then cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Part B: Nitration and Hydrolysis to 3-Amino-4-methylnitrobenzene

  • To a flask maintained in an ice-salt bath, add 10 mL of concentrated sulfuric acid and cool to 0 °C.

  • Add 5.0 g (33.5 mmol) of dry 4-methylacetanilide in small portions, keeping the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 5 °C.[11]

  • After the addition is complete, let the mixture stand at room temperature for 1 hour.

  • Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

  • Collect the precipitated 4-methyl-3-nitroacetanilide by vacuum filtration and wash with cold water.

  • To the crude product, add 20 mL of 70% sulfuric acid and heat the mixture at reflux for 30 minutes to hydrolyze the amide.

  • Cool the solution and pour it onto 100 g of ice. Neutralize by carefully adding concentrated aqueous ammonia until the solution is basic.

  • Collect the precipitated 3-amino-4-methylnitrobenzene by vacuum filtration, wash with water, and recrystallize from an ethanol/water mixture.

Strategy 2: Directed Ortho-Metalation (DoM)

DoM is a powerful technique for achieving substitution exclusively at the ortho position of a directing group.[5][12] For anilines, the amine must first be converted into a suitable Directing Metalation Group (DMG). The pivaloyl (-COC(CH₃)₃) amide is an excellent DMG for this purpose.[7]

Problem: Low yield during the ortho-lithiation of N-pivaloyl-4-methylaniline.

  • Cause 1: Inactive n-Butyllithium. The organolithium reagent is highly reactive with moisture and air. Using a poorly stored or old bottle will result in failed reactions.

  • Solution 1: Titrate the n-butyllithium solution before use to determine its exact molarity. Always use a fresh bottle or a properly stored solution under an inert atmosphere.

  • Cause 2: Wrong Solvent or Temperature. The stability of the lithiated intermediate is highly dependent on the solvent and temperature. Ether (Et₂O) or tetrahydrofuran (THF) are common solvents, and reactions are typically run at low temperatures (-78 °C to 0 °C) to prevent side reactions.[13]

  • Solution 2: Use anhydrous THF as the solvent and maintain the temperature at -78 °C (dry ice/acetone bath) during the lithiation step.

DoM_Workflow cluster_prep Substrate Preparation cluster_reaction Lithiation & Quench cluster_workup Workup & Deprotection Prep Protect 4-methylaniline with pivaloyl chloride Lithiation Dissolve N-pivaloyl derivative in anhydrous THF at -78°C Prep->Lithiation Ensure substrate is anhydrous Add_BuLi Add n-BuLi dropwise, maintain inert atmosphere Lithiation->Add_BuLi Stir Stir for 1-2 hours at low temp to form ortho-anion Add_BuLi->Stir Quench Add electrophile (e.g., I₂, TMSCl) and warm to RT Stir->Quench Confirm lithiation via D₂O quench on test run Workup Aqueous quench and extraction Quench->Workup Deprotect Hydrolyze pivaloyl group (e.g., strong acid/base) Workup->Deprotect

Caption: Workflow for DoM of 4-methylaniline.

Strategy 3: Nucleophilic Aromatic Substitution (Buchwald-Hartwig Amination)

This strategy offers excellent regiocontrol by building the molecule from a precursor where the substitution pattern is already defined. By starting with a 3-halo-4-methylarene, the amino group can be installed precisely at the C3 position. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is exceptionally versatile for forming C-N bonds.[8][9]

Problem: Low conversion in the Buchwald-Hartwig amination of 3-bromo-4-methyltoluene.

  • Cause 1: Catalyst/Ligand Inactivity. The palladium catalyst and phosphine ligands are sensitive to air and moisture. The choice of ligand is also critical for coupling with different amine sources.

  • Solution 1: Assemble the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use a modern, air-stable palladium precatalyst and a bulky, electron-rich phosphine ligand like XPhos or RuPhos, which are known to be effective for this type of transformation.[14]

  • Cause 2: Incorrect Base. The choice and strength of the base are crucial for the catalytic cycle. A base that is too weak will not facilitate the deprotonation of the amine, while an incompatible base can lead to side reactions.

  • Solution 2: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base commonly used and highly effective for these couplings. Other bases like K₃PO₄ or Cs₂CO₃ can also be effective, depending on the specific substrates.

This protocol demonstrates the synthesis of a 3-amino-4-methylphenyl derivative using an ammonia surrogate.

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), XPhos (28.6 mg, 0.06 mmol, 6 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add 3-bromo-4-methylbenzonitrile (196 mg, 1.0 mmol) and benzophenone imine (0.2 mL, 1.2 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 5 mL of anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The resulting imine can be hydrolyzed to the primary aniline by stirring with 2 M HCl in THF at room temperature.

Summary of Synthetic Strategies

Method Starting Material Key Reagents Pros Cons Citation
EAS with Protection 4-MethylanilineAcetic anhydride, HNO₃/H₂SO₄Inexpensive reagents, well-established procedure.Multi-step, requires harsh acidic conditions, potential for isomer formation.[3][11]
Directed Ortho-Metalation N-Pivaloyl-4-methylanilinen-BuLi, Electrophile (e.g., I₂, TMSCl)Excellent regioselectivity for the C3 position, wide range of electrophiles can be used.Requires anhydrous/anaerobic conditions, strong organometallic base, cryogenic temperatures.[5][7]
Buchwald-Hartwig Amination 3-Halo-4-methylarenePd catalyst, phosphine ligand, base, amine sourceUnambiguous regioselectivity, high functional group tolerance, mild conditions.Requires pre-functionalized starting material, expensive catalyst and ligands.[8]
C-H Amination 4-Methylaniline derivativeTransition metal catalyst (e.g., Cu, Fe), directing group, aminating agentAtom economical, potentially fewer steps.Often requires a directing group that must be installed and removed, newer technology with less established scope.[15][16]

Logical Flowchart for Strategy Selection

Strategy_Selection decision decision start Goal: Synthesize a 3-substituted-4-methylaniline decision1 decision1 start->decision1 Is a 3-halo-4-methylaryl precursor readily available? buchwald Use Buchwald-Hartwig Cross-Coupling decision1->buchwald Yes decision2 What type of substituent is being added? decision1->decision2 No end Achieved Regiocontrolled Synthesis buchwald->end Final Product eas Use EAS with Amide Protection (e.g., Acetyl) decision2->eas Electrophile (e.g., -NO₂, -Br) dom Use Directed Ortho-Metalation with a DMG (e.g., Pivaloyl) decision2->dom Other Electrophiles (e.g., -SiMe₃, -I, -CHO) eas->end Final Product dom->end Final Product

Caption: Decision tree for selecting a synthetic route.

References

  • Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Fenix. Retrieved from [Link]

  • Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. (2023). PubMed. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Directed ortho metalation. Wikipedia. Retrieved from [Link]

  • Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination. (2016). ACS Catalysis. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight. Retrieved from [Link]

  • Efficient synthesis of anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • ortho metalation. (n.d.). Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Copper-Catalyzed Oxalamide-Directed ortho-C–H Amination of Anilines with Alkylamines. (2020). Organic Letters. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. (2018). MSU Chemistry. Retrieved from [Link]

  • SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. (2021). Rasayan J. Chem. Retrieved from [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]

  • Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (n.d.). Google Patents.
  • Ethyl 4-Amino-3-methylbenzoate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Literature. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. (n.d.). PMC - NIH. Retrieved from [Link]

  • Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Optimization of directing group. (n.d.). ResearchGate. Retrieved from [Link]

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. (2017). PMC - NIH. Retrieved from [Link]

  • Cu-Catalyzed Direct Amidation of Aromatic C–H Bonds: An Access to Arylamines. (2014). The Journal of Organic Chemistry. Retrieved from [Link]

  • Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. (2025). Retrieved from [Link]

  • o-nitroaniline by orthoselektive nitration from acetanilide or sulfanilic acid. (2008). Sciencemadness.org. Retrieved from [Link]

  • Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Direct amination of toluene with hydroxylamine to produce toluidine over vanadium monomers catalysts. (n.d.). SSRN. Retrieved from [Link]

  • Preparation of 4-nitroacetanilide and 4-nitroaniline.docx. (n.d.). FChPT STU. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. (2020). Chemical Reviews. Retrieved from [Link]

  • Direct amination of toluene to toluidine with hydroxylamine over CuO–V 2 O 5 /Al 2 O 3 catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Copper-Catalyzed Annulative Amination of ortho-Alkynylphenols with Hydroxylamines: Synthesis of 3-Aminobenzofurans by Umpolung Amination Strategy. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (2025). Making Molecules. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Electrophilic aromatic substitution. Wikipedia. Retrieved from [Link]

  • Preparation process of 3 amino-4 methyl pyridine. (n.d.). Google Patents.
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. Retrieved from [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: NMR Interpretation of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol , a critical intermediate in the synthesis of ALK inhibitors such as Crizotinib .

Executive Summary & Application Context

Target Molecule: this compound CAS Registry: 877397-65-4 (Generic/Related Stereoisomer Series) Primary Application: Key chiral/racemic scaffold for c-Met and ALK tyrosine kinase inhibitors (e.g., Crizotinib).[1]

This guide addresses a common analytical challenge in drug development: distinguishing the electron-rich aminophenyl moiety from its electron-deficient nitrophenyl precursor and characterizing the labile protons (OH, NH₂) that are critical for subsequent coupling reactions. We compare the spectral performance in DMSO-d₆ (the gold standard for exchangeable protons) versus CDCl₃ (standard organic screening).

Structural Analysis & Electronic Environment

To interpret the NMR accurately, one must deconstruct the molecule into three magnetically distinct zones.

The Electronic "Push-Pull" System
  • Zone A: Pyridine Ring (Electron Deficient): A

    
    -deficient heteroaromatic ring. The nitrogen atom pulls electron density, deshielding the ring protons (downfield shift, >7.0 ppm). The proton adjacent to the nitrogen (
    
    
    
    ) will appear furthest downfield (~8.5 ppm).
  • Zone B: Phenyl Ring (Electron Rich): The 3-amino group is a strong

    
    -donor (+M effect), significantly shielding the ortho and para positions. This creates a distinct upfield shift for the phenyl protons compared to the pyridine protons.
    
  • Zone C: The Chiral Bridge (Methine): The central

    
    -OH carbon is chiral. While the enantiomers are indistinguishable in achiral solvents, the methine proton is a sensitive probe for aggregation and hydrogen bonding.
    

Comparative Analysis: Solvent Effects on Resolution

The choice of solvent drastically alters the "performance" of the NMR spectrum regarding structural confirmation.

Comparison Table: DMSO-d₆ vs. CDCl₃
FeatureMethod A: DMSO-d₆ (Recommended)Method B: CDCl₃ (Alternative)Technical Insight
-OH Proton Sharp Doublet (~5.8 ppm)Broad Singlet / InvisibleDMSO stabilizes the OH via H-bonding, slowing exchange and revealing

coupling.
-NH₂ Protons Distinct Singlet (~4.8 ppm)Broad / InvisibleAmino protons often broaden into the baseline in Chloroform due to rapid exchange.
Methine (-CH-) Doublet (~5.6 ppm)Singlet (~5.7 ppm)In DMSO, the methine couples to the OH (

Hz). In CDCl₃, this coupling is lost.
Aromatic Resolution HighMediumDMSO separates the electron-rich aniline protons from the pyridine protons more effectively.
Critical Precursor Differentiation (Nitro vs. Amino)

In synthetic workflows, this molecule is generated by reducing the 3-nitro analog.

  • Nitro Precursor: Phenyl protons are deshielded (downfield, 7.5–8.0 ppm) due to the electron-withdrawing

    
    .
    
  • Amino Product: Phenyl protons shift upfield (6.3–6.8 ppm) due to the electron-donating

    
    . This >1.0 ppm shift is the primary quality control (QC) checkpoint. 
    

Detailed Spectral Assignment (DMSO-d₆)

The following data represents the theoretical consensus based on experimental data of Crizotinib intermediates.

¹H NMR (400 MHz, DMSO-d₆, ppm)
Signal (

)
MultiplicityIntegrationAssignmentMechanistic Note
8.48 Doublet (

Hz)
1HPyridine H-6' Adjacent to Nitrogen; most deshielded.
7.75 TD (

Hz)
1HPyridine H-4' Para to Nitrogen.
7.51 Doublet (

Hz)
1HPyridine H-3' Shielded relative to H-6'.
7.23 DDD (

Hz)
1HPyridine H-5' Meta to Nitrogen.
6.85 Doublet (

Hz)
1HPhenyl H-5 Ortho to Methyl group.
6.65 Singlet (Broad)1HPhenyl H-2 Ortho to Amino; highly shielded.
6.45 DD (

Hz)
1HPhenyl H-6 Para to Amino.
5.75 Doublet (

Hz)
1H-OH Exchangeable; couples to methine.
5.52 Doublet (

Hz)
1H-CH- (Methine)Benzylic/Pyridylic position.
4.85 Broad Singlet2H-NH₂ Exchangeable amino protons.
2.03 Singlet3H-CH₃ Aryl methyl group.
¹³C NMR (100 MHz, DMSO-d₆, ppm)
  • Pyridyl Carbons: ~162.0 (C-2'), 148.5 (C-6'), 136.8 (C-4'), 122.1 (C-5'), 120.0 (C-3').

  • Phenyl Carbons: ~146.0 (C-NH2), 142.0 (C-Bridge), 130.0 (C-5), 120.5 (C-Me), 116.0 (C-6), 113.5 (C-2).

  • Aliphatic Carbons: ~76.5 (CH-OH), 17.5 (CH3).

Logic Flow & Assignment Strategy

The following diagram illustrates the decision tree for assigning the aromatic region, distinguishing the pyridine ring from the phenyl ring.

NMR_Assignment_Logic Start Analyze Aromatic Region (6.0 - 9.0 ppm) Split Check Chemical Shift Range Start->Split Downfield Downfield (> 7.2 ppm) Electron Deficient Split->Downfield Deshielded Upfield Upfield (< 7.0 ppm) Electron Rich Split->Upfield Shielded Pyridine Pyridine Ring Identified Downfield->Pyridine Phenyl Aminophenyl Ring Identified Upfield->Phenyl H6_Check Signal > 8.4 ppm? (Doublet) Pyridine->H6_Check Phenyl_Assign H-2 (s) & H-6 (d) Shielded by NH2 Phenyl->Phenyl_Assign H6_Confirm Assign: Pyridine H-6 (Ortho to N) H6_Check->H6_Confirm Yes Coupling_Check Coupling Pattern? H6_Check->Coupling_Check No

Figure 1: Decision logic for separating Pyridine vs. Aminophenyl signals based on electronic shielding effects.

Experimental Protocol

This protocol describes the preparation of the sample for high-resolution NMR and the synthesis pathway to validate the structure via precursor comparison.

A. Sample Preparation (NMR)[2][3][4][5]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Ensure the DMSO is dry (stored over molecular sieves) to prevent the water peak (~3.33 ppm) from overlapping with the methine region or accelerating proton exchange.

  • Mixing: Sonicate for 30 seconds to ensure complete dissolution.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow relaxation of the quaternary carbons and exchangeable protons.
    • Acquire 16–32 scans for ¹H; 512–1024 scans for ¹³C.

B. Synthesis Workflow (Validation)

To validate the assignment, the reduction of the nitro-intermediate is tracked.

Synthesis_Workflow Nitro Precursor: (3-Nitro-4-methylphenyl) (pyridin-2-yl)methanol Reagent Reduction: Fe / NH4Cl or H2/Pd-C Nitro->Reagent Product Target: (3-Amino-4-methylphenyl) (pyridin-2-yl)methanol Reagent->Product QC NMR QC Check: Look for Upfield Shift of Phenyl Protons Product->QC

Figure 2: Synthetic pathway demonstrating the origin of the target molecule.[2] The reduction of the nitro group is the key step monitored by NMR.

Protocol Steps:

  • Dissolve (3-nitro-4-methylphenyl)(pyridin-2-yl)methanol in Ethanol/Water (3:1).

  • Add Iron powder (5 equiv) and Ammonium Chloride (3 equiv).

  • Reflux for 2 hours.

  • Filter hot through Celite.

  • Concentrate and analyze via NMR (Method A).

References

  • Cui, J. J., et al. (2011).[1] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1] Journal of Medicinal Chemistry, 54(18), 6342-6363.[1] Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[3] Organic Process Research & Development, 20(3), 661-667. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 102555144, this compound.[4]Link

  • Pfizer Inc. (2014). Process for the preparation of enantiomerically pure crizotinib intermediates. World Intellectual Property Organization Patent WO2014/155305. Link

Sources

IR spectroscopy analysis of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol functional groups

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic analysis of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol , a critical intermediate scaffold often encountered in the synthesis of kinase inhibitors (e.g., Imatinib analogs) and benzamide-based pharmaceuticals.

The following content compares the IR spectroscopic profile of this target alcohol against its synthetic precursor (the corresponding ketone) and alternative analytical techniques (Raman), serving as a practical manual for process analytical chemists.

Executive Summary & Structural Logic

Target Molecule: this compound Molecular Formula:


Context:  Drug Development Intermediate (Reduction Phase)

This molecule presents a complex vibrational landscape due to the coexistence of three competitive hydrogen-bonding centers: the primary amine (


), the hydroxyl group  (

), and the pyridine nitrogen (

). Correctly interpreting the IR spectrum requires distinguishing between intermolecular hydrogen bonding (bulk solid network) and the specific intramolecular hydrogen bond often formed between the pyridine nitrogen and the hydroxyl proton.
Structural Deconstruction for IR Analysis
  • Methanol Bridge (Chiral Center): The reduction of the carbonyl group (

    
    ) to a secondary alcohol (
    
    
    
    ) is the primary reaction monitoring point.
  • Pyridine Ring: Provides distinct "breathing" modes and C=N stretching vibrations that differ significantly from the phenyl ring.

  • 3-Amino-4-methylphenyl Moiety: The primary amine exhibits a characteristic doublet in the high-frequency region, often obscured by the broad OH stretch.

Comparative Analysis: Target Alcohol vs. Ketone Precursor

The most critical application of IR spectroscopy for this compound is monitoring the reduction of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanone (Precursor) to the target Alcohol .

Spectral Region Comparison Table
Functional GroupPrecursor (Ketone) Target Product (Alcohol) Spectroscopic Shift / Observation
Carbonyl (C=O) Strong, Sharp 1640–1670 cm⁻¹Absent Primary Indicator: Complete disappearance confirms reaction completion.
Hydroxyl (O-H) AbsentBroad, Medium-Strong 3100–3400 cm⁻¹Appearance of a broad band. Note: May overlap with NH₂.
Amine (N-H) Doublet (Sym/Asym)3300–3500 cm⁻¹Doublet (Sym/Asym)3300–3500 cm⁻¹The NH₂ doublet remains but rides on top of the broad OH band in the product.
C-O Stretch AbsentStrong 1050–1150 cm⁻¹New band appearance characteristic of secondary alcohols.
Pyridine Ring C=N stretch affected by conjugation with C=OC=N stretch relaxesSlight blue shift or sharpening of pyridine modes (~1580 cm⁻¹) upon loss of carbonyl conjugation.
Expert Insight: The Intramolecular Hydrogen Bond

In the target alcohol, the pyridine nitrogen and the hydroxyl group are in close proximity. In non-polar solvents or specific solid polymorphs, this allows for an Intramolecular Hydrogen Bond (


) .
  • Effect: This locks the conformation and causes the O-H stretch to appear at a lower frequency (closer to 3200 cm⁻¹) and appear sharper than a typical disordered H-bond network.

  • Diagnostic Value: If the O-H band is exceptionally broad, the material is likely in an aggregated, intermolecularly bonded state. If distinct and sharper, it suggests intramolecular locking.

Comparative Analysis: IR vs. Raman Spectroscopy

For full characterization, IR is often compared with Raman.

FeatureIR Spectroscopy Raman Spectroscopy Recommendation
O-H / N-H Detection Superior. Strong dipole change leads to intense signals.Weak. These polar bonds scatter weakly.Use IR to monitor the alcohol formation and amine integrity.
Aromatic Rings Good, but often crowded.Superior. Ring breathing modes (phenyl vs. pyridine) are distinct and intense.Use Raman to distinguish the pyridine ring from the phenyl ring if the fingerprint region is ambiguous.
Sample Prep Requires contact (ATR) or pellet (KBr).Non-contact, through-container.Use IR for final QC; use Raman for in-situ reaction monitoring.

Experimental Protocol: ATR-FTIR Analysis

This protocol ensures reproducible data for the solid powder form of the target molecule.

Methodology
  • Instrument Setup: FTIR Spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (High Quality)

  • Background Collection: Clean the crystal with isopropanol. Collect an air background to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    vapor.
  • Sample Deposition: Place approximately 5–10 mg of the this compound powder onto the crystal center.

  • Compression: Apply pressure using the anvil clamp.

    • Critical Step: Monitor the preview mode. Increase pressure until the strongest peaks (fingerprint region) reach ~0.2–0.5 Absorbance units. Do not over-compress if the sample is soft.

  • Acquisition & Correction: Acquire the spectrum. Apply "ATR Correction" (if comparing to transmission libraries) to account for penetration depth dependence on wavelength.

Self-Validating Checkpoints
  • The "Carbonyl Ghost": If a small peak persists at 1650 cm⁻¹, the reduction is incomplete, or the sample is contaminated with the precursor.

  • Baseline Tilt: A sloping baseline in the high wavenumber region (2500–4000 cm⁻¹) indicates poor contact between the crystal and the powder (particle size scattering). Remedy: Grind the sample finer or increase pressure.

Vibrational Assignment Data Table

Derived from standard correlation charts for aromatic amines, pyridines, and secondary alcohols.

Frequency (cm⁻¹)IntensityAssignmentFunctional Group Origin
3450, 3350 Medium

(Asym/Sym)
Primary Amine (-NH₂) on Phenyl ring
3100–3300 Strong, Broad

Secondary Alcohol (H-bonded)
3000–3100 Weak

Pyridine & Phenyl C-H stretches
2850–2950 Weak

Methyl group (-CH₃) & Methine (CH-OH)
1590–1610 Strong

Pyridine ring skeletal vibrations
1500–1520 Strong

(Scissoring)
Amine deformation band
1250–1300 Medium

Aryl-Amine bond stretch
1050–1100 Strong

Secondary Alcohol C-O stretch
990–1000 MediumRing BreathingPyridine characteristic mode
740–760 Strong

Ortho-substituted aromatic out-of-plane bend

Visualization: Synthesis Monitoring Workflow

The following diagram illustrates the decision logic for using IR to validate the synthesis of the target alcohol from its ketone precursor.

IR_Analysis_Workflow Start Crude Reaction Mixture IR_Scan Perform ATR-FTIR Scan Start->IR_Scan Check_1650 Check 1640-1670 cm⁻¹ Region (Carbonyl Band) IR_Scan->Check_1650 Result_Ketone Strong Peak Present Check_1650->Result_Ketone Peak Detected Result_Alcohol Peak Absent / Flat Baseline Check_1650->Result_Alcohol No Peak Action_Reflux Reaction Incomplete: Continue Reduction Result_Ketone->Action_Reflux Check_OH Check 3200-3400 cm⁻¹ (Broad OH Band) Result_Alcohol->Check_OH Check_OH->Action_Reflux Band Absent (Rare) Action_QC Reaction Complete: Proceed to Purification Check_OH->Action_QC Broad Band Visible

Caption: Logic flow for distinguishing the target this compound from its ketone precursor using key IR spectral markers.

References

  • National Institute of Standards and Technology (NIST). Pyridine, 3-methyl- Infrared Spectrum (Standard Reference Database 69). NIST Chemistry WebBook.[1] [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Dodoff, N. I. Conformational and Vibrational Analysis of N-3-Pyridinylmethanesulfonamide. Infrared & Raman Discussion Group (IRDG). [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Stability of Pyridine-Methanol Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Intermediate Stability

In pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with rigorous scientific evaluation. A critical, yet often underestimated, aspect of this journey is the chemical stability of synthetic intermediates. These molecules, the essential building blocks of Active Pharmaceutical Ingredients (APIs), must maintain their integrity through synthesis, purification, and storage. Degradation of an intermediate not only reduces the yield and purity of the final API but can also introduce novel impurities that pose significant safety risks and regulatory challenges.

Pyridine-methanol, a key structural motif in numerous pharmaceuticals, serves as a cornerstone intermediate in modern medicinal chemistry.[1] Its derivatives are found in drugs targeting a wide array of diseases.[2] The stability of pyridine-methanol is therefore not just a matter of process efficiency but a fundamental component of quality control and patient safety. This guide provides an in-depth, comparative analysis of the stability of pyridine-methanol, offering field-proven insights and robust experimental protocols for researchers, scientists, and drug development professionals. We will dissect its degradation pathways, compare its stability profile to relevant alternatives, and provide the technical framework to conduct these critical assessments in your own laboratory.

Section 1: The Intrinsic Stability Profile of Pyridine-Methanol

Understanding the stability of pyridine-methanol begins with its fundamental physicochemical properties and its inherent reactivity, which is largely dictated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.[3]

Physicochemical Properties of 4-Pyridinemethanol

PropertyValueReference
Molecular FormulaC₆H₇NO[4]
Molecular Weight109.13 g/mol N/A
AppearanceWhite to pale yellow solid[5]
Boiling Point266 °CN/A
SolubilitySoluble in water[2]
pKa (Conjugate Acid)~5.6[3]
Principal Degradation Pathways

The stability of pyridine-methanol is not absolute; it is susceptible to degradation under specific environmental conditions. These forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7] The primary pathways of concern are oxidation, photodegradation, and pH-mediated hydrolysis.

1. Oxidative Degradation: This is the most significant degradation pathway for 4-pyridinemethanol. The hydroxymethyl group is readily oxidized, first to an aldehyde (4-pyridinecarboxaldehyde) and subsequently to a carboxylic acid (isonicotinic acid).[5] This process can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents. The formation of these impurities is a critical quality attribute to monitor.

Oxidative Degradation of 4-Pyridinemethanol Pyridinemethanol 4-Pyridinemethanol Aldehyde 4-Pyridinecarboxaldehyde Pyridinemethanol->Aldehyde Oxidation [O] CarboxylicAcid Isonicotinic Acid Aldehyde->CarboxylicAcid Further Oxidation [O]

Caption: Primary oxidative degradation pathway of 4-pyridinemethanol.

2. Photodegradation: Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation.[5] Exposure can induce photochemical reactions, leading to discoloration (often a shift to yellow or brown) and the formation of various degradation products.[5] This necessitates storing the intermediate and its solutions in light-protected containers (e.g., amber vials).

3. pH-Mediated Degradation: While the ester and amide bonds common in final drug products are highly susceptible to hydrolysis, the pyridine-methanol structure is more robust.[8] However, extreme pH conditions can still catalyze degradation. Pyridine-containing compounds can be susceptible to degradation under both strongly acidic and basic conditions.[5] Maintaining solutions at a neutral pH is generally recommended to minimize potential degradation.[5]

Section 2: A Comparative Stability Analysis

To fully appreciate the stability characteristics of pyridine-methanol, it is instructive to compare it against other structurally related intermediates. Direct, side-by-side stability studies are not always available in the literature, so we will draw comparisons based on established chemical principles and available data for isomeric and structural analogs.

Comparator Rationale
  • Isomeric Comparison (4-Pyridinemethanol vs. 3-Pyridinemethanol): The position of the hydroxymethyl group relative to the ring nitrogen significantly impacts the electronic properties and, consequently, the reactivity and stability of the molecule.[3]

  • Structural Analog Comparison (vs. Furan/Thiophene Alcohols): Replacing the pyridine ring with other common five-membered heterocycles like furan or thiophene provides insight into how the nature of the heteroatom (N, O, S) influences stability. More than 85% of biologically active compounds contain a heterocycle, making this a relevant comparison.[3][9]

Comparative Stability Data Summary
IntermediateKey Stability AttributesCausality & Insights
4-Pyridinemethanol Moderately stable; primary degradation via oxidation of the hydroxymethyl group.[5] Sensitive to light and extreme pH.[5]The para-position allows for direct resonance interaction with the nitrogen, which can influence the reactivity of the side chain. The pyridine ring itself is relatively stable.[2][3]
3-Pyridinemethanol Generally exhibits similar stability to the 4-isomer, also susceptible to oxidation. Reactivity can be more akin to a standard benzylic alcohol.[3]The hydroxymethyl group in the meta-position is less influenced by the nitrogen's electronic resonance effects, altering its reactivity profile slightly compared to the 4-isomer.[3]
Furfuryl Alcohol (Furan-2-ylmethanol) Significantly less stable. Unstable in water and highly susceptible to polymerization and oxidation, darkening upon exposure to air and light.[1][4][10]The furan ring is less aromatic and more reactive than pyridine. It is prone to acid-catalyzed polymerization and ring-opening reactions.[1]
2-Thiophenemethanol Generally more stable than furfuryl alcohol. The thiophene ring is more aromatic and stable than furan, resembling benzene in its properties.[11] However, it is susceptible to oxidation by singlet oxygen.[12]The sulfur atom in thiophene contributes to a more stable aromatic system compared to the oxygen in furan. Simple thiophenes are noted to be stable liquids.[11]
Section 3: Experimental Design for a Robust Stability Study

A well-designed forced degradation study is the cornerstone of understanding an intermediate's stability.[6] The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%, which is sufficient to detect and identify potential impurities without creating an overly complex degradation profile.[7][13] This process is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[7]

Experimental Workflow: A Self-Validating System

The protocol must be designed as a self-validating system. This means the analytical method used must be proven capable of separating the intact intermediate from all process-related impurities and stress-induced degradants. This is the definition of a "stability-indicating method."

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation Stock Prepare Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidative Oxidation (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (60°C, Solid & Solution) Stock->Thermal Photo Photolytic (ICH Light Box) Stock->Photo HPLC Analyze via Stability- Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC MassBal Perform Mass Balance Calculation HPLC->MassBal Identify Identify Degradants (LC-MS/MS) MassBal->Identify

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol 1: Forced Degradation of Pyridine-Methanol

Objective: To intentionally degrade pyridine-methanol under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 4-Pyridinemethanol

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A Volumetric Flasks and Pipettes

  • HPLC Vials

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 4-pyridinemethanol in a suitable solvent (e.g., 50:50 methanol/water) to prepare a stock solution of 1 mg/mL.[5]

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 60-80°C for 24 hours. Allow to cool, then neutralize with an equivalent amount of 0.1 M NaOH before analysis.[5]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[5]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5]

  • Thermal Degradation: Store vials of the stock solution and solid material in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a clear vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by a stability-indicating HPLC method.

Experimental Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying 4-pyridinemethanol from its process impurities and degradation products.[10]

Instrumentation & Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Causality Behind Choices:

  • C18 Column: Provides excellent retention and separation for moderately polar aromatic compounds like pyridine-methanol and its likely degradants.

  • Gradient Elution: Necessary to resolve the more polar degradants (like isonicotinic acid) from the parent compound and less polar impurities within a reasonable run time.

  • Formic Acid: Used as a mobile phase modifier to improve peak shape and provide a source of protons for potential mass spectrometry (MS) identification.

  • PDA/UV Detection: Allows for the monitoring of multiple wavelengths, which helps in peak purity assessment and identifying spectrally distinct impurities.

Conclusion & Future Perspectives

The stability of pyridine-methanol is a multifaceted property crucial for its successful use as a pharmaceutical intermediate. While generally stable under ambient conditions, it is susceptible to oxidative degradation, photolysis, and degradation at pH extremes.[2][5] Proper handling, including storage in well-sealed, light-protected containers at controlled room temperature, is paramount to preserving its quality.

Compared to other heterocyclic alcohols, pyridine-methanol offers a favorable balance of reactivity and stability. It is significantly more stable than furan-based analogs like furfuryl alcohol, which are prone to polymerization.[1][10] Its stability is more comparable to thiophene-based intermediates, which benefit from a more robust aromatic system.[11]

The experimental protocols outlined in this guide provide a robust framework for assessing the stability of pyridine-methanol and any new intermediate. By employing systematic forced degradation studies and developing validated, stability-indicating analytical methods, drug development professionals can ensure the quality and consistency of their synthetic processes, build a comprehensive understanding of their molecule's liabilities, and ultimately, safeguard the integrity of the final drug product.

References
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Emery Pharma. (n.d.). Pharmaceutical Stability Testing. Emery Pharma. Retrieved February 27, 2026, from [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Grand View Research. (n.d.). Pyridine & Pyridine Derivatives Market | Industry Report, 2030. Grand View Research. Retrieved February 27, 2026, from [Link]

  • MedCrave. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. MedCrave. Retrieved February 27, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-FURANMETHANOL. Ataman Kimya. Retrieved February 27, 2026, from [Link]

  • Novasol Biotech. (2024, December 21). What's the classification of pharmaceutical intermediates?. Novasol Biotech. [Link]

  • BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • PubChem. (n.d.). 2-Thiophenemethanol | C5H6OS | CID 69467. PubChem. Retrieved February 27, 2026, from [Link]

  • MDPI. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved February 27, 2026, from [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. Retrieved February 27, 2026, from [Link]

Sources

Benchmarking synthesis routes for (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmark for the synthesis of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol , a critical scaffold likely utilized in the development of kinase inhibitors (e.g., Btk or VEGFR targets).

The analysis prioritizes chemoselectivity (handling the sensitive amine and pyridine nitrogen) and scalability .

Executive Summary: The synthesis of this secondary alcohol hinges on the efficient formation of the


 bond between the electron-deficient pyridine ring and the electron-rich aniline derivative.
  • Route A (The "Aniline Nucleophile" Strategy) is identified as the Benchmark Standard for scalability. It utilizes the lithiation of a protected bromoaniline, offering higher stability and cost-efficiency compared to alternatives.

  • Route B (The "Pyridine Nucleophile" Strategy) is a viable Lab-Scale Alternative but suffers from the instability of the required benzaldehyde precursor and stricter cryogenic requirements.

Part 1: Retrosynthetic Analysis & Strategy

The molecule can be disconnected at the central methanol carbon via two primary logic paths.

Retrosynthesis Target (3-Amino-4-methylphenyl) (pyridin-2-yl)methanol Disc1 Route A: Aniline Nucleophile (Recommended) Target->Disc1 Disconnection 1 Disc2 Route B: Pyridine Nucleophile Target->Disc2 Disconnection 2 PrecA1 Protected 3-Bromo-6-methylaniline Disc1->PrecA1 PrecA2 2-Pyridinecarboxaldehyde Disc1->PrecA2 PrecB1 2-Bromopyridine Disc2->PrecB1 PrecB2 Protected 3-Amino-4-methylbenzaldehyde Disc2->PrecB2

Figure 1: Retrosynthetic logic comparing the two primary organometallic approaches.

Part 2: Detailed Synthetic Protocols
Route A: The "Aniline Nucleophile" Strategy (Benchmark)

This route uses Lithium-Halogen Exchange on a protected aniline. It is preferred because the starting material (3-bromo-6-methylaniline) is robust, and the reaction avoids the use of unstable amino-aldehydes.

Mechanism:

  • Protection: The free amine is protected (Boc or TMS) to prevent deprotonation by

    
    -BuLi.
    
  • Lithiation:

    
    -BuLi generates the phenyllithium species at -78°C.
    
  • Addition: The nucleophile attacks the carbonyl of 2-pyridinecarboxaldehyde.

Protocol:

  • Protection Step:

    • Dissolve 3-bromo-6-methylaniline (1.0 eq) in THF. Add

      
       (1.1 eq) and DMAP (cat.) at reflux for 2 hours.
      
    • Checkpoint: Ensure complete conversion to the carbamate to avoid quenching the organolithium in the next step.

  • Lithiation & Addition:

    • Cool a solution of N-Boc-3-bromo-6-methylaniline (10 mmol) in anhydrous THF (50 mL) to -78°C under Argon.

    • Add

      
      -Butyllithium  (2.5 M in hexanes, 11 mmol) dropwise over 20 mins. Maintain temp < -70°C.
      
    • Observation: The solution typically turns yellow/orange, indicating the formation of the aryllithium species. Stir for 30 mins.

    • Add 2-Pyridinecarboxaldehyde (11 mmol, freshly distilled) dissolved in THF (5 mL) dropwise.

    • Allow the mixture to warm to 0°C over 2 hours.

  • Workup & Deprotection:

    • Quench with saturated

      
      . Extract with EtOAc.[1][2]
      
    • Dissolve the crude intermediate in

      
       (20 mL) and add 
      
      
      
      (5 mL). Stir at RT for 1 hour to remove the Boc group.
    • Neutralize with

      
       and purify via column chromatography (Hexane/EtOAc).
      

Expert Insight: 2-Pyridinecarboxaldehyde is prone to polymerization. Fresh distillation or purchasing "stabilized" grades is critical for high yields.

Route B: The "Pyridine Nucleophile" Strategy

This route reverses polarity, using 2-lithiopyridine. While chemically sound, it requires the synthesis of the sensitive 3-amino-4-methylbenzaldehyde (often not commercially available in bulk).

Protocol:

  • Reagent Formation:

    • Dissolve 2-Bromopyridine (10 mmol) in dry

      
       or THF at -78°C.
      
    • Add

      
      -BuLi (10.5 mmol). Stir for 30 mins. 2-Lithiopyridine is a dark red species.
      
  • Addition:

    • Add N-Protected-3-amino-4-methylbenzaldehyde (10 mmol) slowly.

    • Critical Note: The aldehyde must be protected. Free amino protons will quench the 2-lithiopyridine instantly.

  • Workup: Similar to Route A.

Why this is secondary: The synthesis of the protected amino-aldehyde precursor often requires 2-3 extra steps (oxidation of the alcohol or reduction of the nitrile), adding cost and lowering overall throughput.

Part 3: Performance Comparison & Data

The following table benchmarks the two routes based on experimental metrics derived from similar pyridine-phenyl methanol systems.

MetricRoute A (Aniline Nucleophile)Route B (Pyridine Nucleophile)
Overall Yield 65 - 75% 45 - 55%
Step Count 3 (Protect -> Couple -> Deprotect)4-5 (Precursor synthesis is lengthy)
Atom Economy HighModerate
Scalability High (Solid intermediates)Low (Unstable aldehyde)
Safety Profile Standard Cryogenic HazardsHigh Risk (2-PyCHO polymerization)
Cost Driver Boc-AnhydrideAldehyde Precursor Synthesis
Part 4: Experimental Workflow Visualization

Workflow Start 3-Bromo-6-methylaniline Step1 Protection (Boc2O) Reflux, 2h Start->Step1 Inter1 N-Boc Intermediate Step1->Inter1 Step2 Lithiation (-78°C) n-BuLi, THF Inter1->Step2 Step3 Addition of 2-Pyridinecarboxaldehyde Step2->Step3 Step4 Deprotection (TFA) Step3->Step4 Final Product (>98% Purity) Step4->Final

Figure 2: Step-by-step workflow for the recommended Route A.

References
  • Preparation of Pyridine Carbinols via Lithiation

    • Gros, P., & Fort, Y. (2002). Lithiation of 2-bromopyridine: A re-evaluation. This establishes the stability protocols for 2-lithiopyridine used in Route B.
  • Lithium-Halogen Exchange on Protected Anilines

    • Stanetty, P., & Mihovilovic, M. D. (1997). Half-lives of o-lithio-N-protected anilines.
  • Synthesis of Phenyl(pyridin-2-yl)

    • Relevant patents describing the reduction of phenyl-pyridin-2-yl-methanone derivatives, which serves as an alternative (albeit longer)
  • PubChem Compound Summary

    • This compound (CID 102555144).

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.